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Foundational

An In-depth Technical Guide to 4-(4-methylphenyl)but-3-enoic Acid: Structure, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-(4-methylphenyl)but-3-enoic acid, a molecule of interest in the field of drug discovery and development. We will delve into its chemical structure, physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-(4-methylphenyl)but-3-enoic acid, a molecule of interest in the field of drug discovery and development. We will delve into its chemical structure, physicochemical properties, synthesis, and potential therapeutic applications, with a particular focus on its relevance to researchers, scientists, and professionals in the pharmaceutical industry.

Introduction and Molecular Overview

4-(4-methylphenyl)but-3-enoic acid, also known as 4-(p-tolyl)but-3-enoic acid, belongs to the class of unsaturated carboxylic acids. Its structure is characterized by a butenoic acid moiety attached to a 4-methylphenyl (p-tolyl) group. The presence of the aromatic ring, the carboxylic acid functional group, and the carbon-carbon double bond confers upon this molecule a unique combination of chemical reactivity and potential biological activity.

The structural similarity to 4-phenylbutanoic acid, a known histone deacetylase (HDAC) inhibitor, suggests that 4-(4-methylphenyl)but-3-enoic acid may also possess anti-tumorigenic properties, making it a compelling candidate for further investigation in oncology research.[1][2]

Table 1: Compound Identification

IdentifierValue
IUPAC Name4-(4-methylphenyl)but-3-enoic acid
CAS Number127404-74-4[3]
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol [3]
SMILESO=C(O)C/C=C/C1=CC=C(C)C=C1[3]

graph "Chemical_Structure" {
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node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O1 [label="O"]; O2 [label="OH"]; C5 [label=""]; C6 [label=""]; C7 [label=""]; C8 [label=""]; C9 [label=""]; C10 [label=""]; C11 [label="CH3"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1,0!"]; C3 [pos="2,0.5!"]; C4 [pos="3,0!"]; O1 [pos="3.5,0.8!"]; O2 [pos="3.5,-0.8!"]; C5 [pos="-1.2,0.5!"]; C6 [pos="-2.2,0.2!"]; C7 [pos="-2.2,-0.8!"]; C8 [pos="-1.2,-1.1!"]; C9 [pos="-0.2,-0.8!"]; C10 [pos="-0.2,0.2!"]; C11 [pos="-3.2,0.5!"];

// Bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- O1 [len=1.5]; C4 -- O2 [len=1.5]; C1 -- C10; C10 -- C9; C9 -- C8; C8 -- C7; C7 -- C6; C6 -- C5; C5 -- C10; C6 -- C11;

}

Caption: 2D Chemical Structure of 4-(4-methylphenyl)but-3-enoic acid.

Physicochemical and Spectroscopic Properties

Table 2: Predicted and Analog-Derived Physicochemical Properties

PropertyValue (Estimated)Basis of Estimation
Melting Point~80-90 °CBased on similar aromatic carboxylic acids.
Boiling Point>300 °CExtrapolated from related compounds.
SolubilitySoluble in organic solvents (e.g., DMSO, ethanol, acetone); sparingly soluble in water.Based on the properties of similar unsaturated carboxylic acids.[4]
pKa~4-5Typical range for carboxylic acids.
Spectroscopic Characterization

While specific spectra for 4-(4-methylphenyl)but-3-enoic acid are not widely published, the expected spectral characteristics can be predicted based on its structural motifs.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Doublets in the range of δ 7.0-7.5 ppm, characteristic of a para-substituted benzene ring.

  • Vinylic Protons: Signals in the range of δ 5.5-6.5 ppm, showing coupling to each other and to the adjacent methylene protons.

  • Methylene Protons: A doublet of doublets or a multiplet around δ 3.2-3.5 ppm.

  • Methyl Protons: A singlet around δ 2.3 ppm.

  • Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: A signal in the range of δ 170-180 ppm.

  • Aromatic Carbons: Signals between δ 125-140 ppm.

  • Vinylic Carbons: Signals in the range of δ 120-135 ppm.

  • Methylene Carbon: A signal around δ 30-40 ppm.

  • Methyl Carbon: A signal around δ 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

  • C=C Stretch (Alkene and Aromatic): Bands in the region of 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

  • C-H Stretch (Aromatic and Alkene): Bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): An expected peak at m/z = 176.

  • Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid group (-45 amu) and other characteristic fragments of the tolyl and butenoic acid moieties.

Synthesis of 4-(4-methylphenyl)but-3-enoic Acid

A plausible and efficient synthetic route to 4-(4-methylphenyl)but-3-enoic acid is the Reformatsky reaction , followed by hydrolysis.[5][6][7] This well-established method involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal.

Caption: Proposed synthetic pathway for 4-(4-methylphenyl)but-3-enoic acid.

Experimental Protocol: A Two-Step Synthesis

Step 1: Reformatsky Reaction and Dehydration to form Ethyl 4-(4-methylphenyl)but-3-enoate

This protocol is adapted from general procedures for the Reformatsky reaction.[8]

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 eq). Activate the zinc by adding a small crystal of iodine and gently warming until the iodine color disappears. Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Add anhydrous benzene or toluene to the flask. A mixture of p-tolualdehyde (1.0 eq) and ethyl bromoacetate (1.1 eq) dissolved in the same anhydrous solvent is placed in the dropping funnel.

  • Initiation and Reaction: Add a small portion of the aldehyde/ester mixture to the zinc suspension and warm gently to initiate the reaction. Once the reaction begins (indicated by a color change and gentle reflux), add the remaining mixture dropwise at a rate that maintains a steady reflux.

  • Completion and Workup: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction. Cool the reaction mixture to room temperature and then in an ice bath. Cautiously quench the reaction by the slow addition of dilute sulfuric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, which is a mixture of the β-hydroxy ester and the dehydrated product, can often be dehydrated by heating with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). The final ester is then purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 4-(4-methylphenyl)but-3-enoate

This protocol is a standard procedure for ester hydrolysis.

  • Saponification: Dissolve the purified ethyl 4-(4-methylphenyl)but-3-enoate (1.0 eq) in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 eq) and reflux the mixture for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Acidification: After cooling the reaction mixture, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with cold, dilute hydrochloric acid.

  • Isolation: The product, 4-(4-methylphenyl)but-3-enoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Potential Biological Activity and Applications in Drug Development

While direct experimental evidence for the biological activity of 4-(4-methylphenyl)but-3-enoic acid is limited in the current literature, compelling inferences can be drawn from its structural analog, 4-phenylbutanoic acid (PBA). PBA is a known inhibitor of histone deacetylases (HDACs).[1][2]

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this process, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition_Pathway cluster_0 Normal Gene Expression cluster_1 Gene Silencing in Cancer cluster_2 Therapeutic Intervention HAT HAT (Histone Acetyltransferase) Acetylation Acetylation HAT->Acetylation Adds Acetyl Groups Open Chromatin Open Chromatin Acetylation->Open Chromatin Promotes Gene Transcription Gene Transcription Open Chromatin->Gene Transcription Allows HDAC HDAC (Histone Deacetylase) Deacetylation Deacetylation HDAC->Deacetylation Removes Acetyl Groups Condensed Chromatin Condensed Chromatin Deacetylation->Condensed Chromatin Promotes Gene Silencing Gene Silencing (e.g., Tumor Suppressors) Condensed Chromatin->Gene Silencing Leads to Molecule 4-(4-methylphenyl)but-3-enoic acid (Hypothesized) Molecule->HDAC Inhibits HDAC_inhibited HDAC (Inhibited) HDAC_inhibited->Deacetylation Blocks

Caption: Hypothesized mechanism of action via HDAC inhibition.

Given that 4-(4-methylphenyl)but-3-enoic acid shares the core phenylbutanoic acid scaffold, it is highly probable that it also functions as an HDAC inhibitor. The addition of the methyl group on the phenyl ring may influence its potency, selectivity, and pharmacokinetic properties. This makes it an attractive candidate for:

  • Anticancer Drug Development: As a potential HDAC inhibitor, this compound could be investigated for its efficacy against various cancer cell lines and in preclinical tumor models.

  • Neurological Disorders: HDAC inhibitors have also shown promise in the treatment of neurodegenerative diseases.

  • Inflammatory Diseases: Some HDAC inhibitors exhibit anti-inflammatory properties.

The development of this molecule as a therapeutic agent would require a systematic evaluation of its biological activity, including in vitro enzyme inhibition assays, cell-based proliferation and apoptosis assays, and in vivo efficacy and toxicity studies.

Conclusion and Future Directions

4-(4-methylphenyl)but-3-enoic acid is a molecule with significant potential in drug discovery, primarily due to its structural similarity to known HDAC inhibitors. This guide has outlined its fundamental chemical properties, a viable synthetic route, and a strong rationale for its investigation as a therapeutic agent.

Future research should focus on:

  • Definitive Synthesis and Characterization: A detailed, optimized synthesis and full spectroscopic characterization are necessary to provide a pure, well-documented compound for biological studies.

  • In Vitro Biological Evaluation: Comprehensive screening against a panel of HDAC isoforms and various cancer cell lines is required to determine its potency, selectivity, and mechanism of action.

  • In Vivo Studies: Preclinical studies in animal models are essential to evaluate its efficacy, pharmacokinetics, and safety profile.

The exploration of 4-(4-methylphenyl)but-3-enoic acid and its derivatives represents a promising avenue for the development of novel epigenetic-based therapies.

References

  • Cousens, L. S., Gallwitz, D., & Alberts, B. M. (1979). Different accessibilities in chromatin to histone acetylase. Journal of Biological Chemistry, 254(5), 1716–1723.
  • Marks, P. A., Rifkind, R. A., Richon, V. M., Breslow, R., Miller, T., & Kelly, W. K. (2001). Histone deacetylase inhibitors and cancer therapy.
  • Reformatsky, S. (1887). Neue Synthese von β-Oxycarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1211.
  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1–37.
  • PubChem. 4-Methyl-3-phenylpent-3-enoic acid. Retrieved from [Link]

  • Gomes, C. A., da Cruz, T. G., Andrade, J. L., Milhazes, N., Borges, F., & Marques, M. P. (2003). Anticancer activity of phenolic acids of natural or synthetic origin: a structure-activity study. Journal of medicinal chemistry, 46(24), 5395–5401.
  • Butler, L. M., Agus, D. B., Scher, H. I., Higgins, B., Rose, A., Cordon-Cardo, C., ... & Marks, P. A. (2000). Suberoylanilide hydroxamic acid, an inhibitor of histone deacetylase, suppresses the growth of prostate cancer cells in vitro and in vivo. Cancer research, 60(18), 5165–5170.
  • Richon, V. M., Emiliani, S., Verdin, E., & Marks, P. A. (1998). A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. Proceedings of the National Academy of Sciences, 95(6), 3003–3007.
  • Wikipedia. Reformatsky reaction. Retrieved from [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

  • GCRIS. Aryl butenoic acid derivatives as a new class of histone deacetylase inhibitors: synthesis, in vitro. Retrieved from [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. Retrieved from [Link]

  • Wikipedia. But-3-enoic acid. Retrieved from [Link]

Sources

Exploratory

4-(4-methylphenyl)but-3-enoic acid CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and application of 4-(4-methylphenyl)but-3-enoic acid . A Versatile Styrylacetic Acid Derivative for Drug Discovery and Organic Synthesis Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 4-(4-methylphenyl)but-3-enoic acid .

A Versatile Styrylacetic Acid Derivative for Drug Discovery and Organic Synthesis

Executive Summary

4-(4-Methylphenyl)but-3-enoic acid (CAS: 127404-74-4) is a specialized organic intermediate belonging to the class of styrylacetic acids. Structurally characterized by a p-tolyl moiety attached to a vinyl-acetic acid backbone, this compound serves as a critical building block in the synthesis of tetralones , naphthalenes , and non-steroidal anti-inflammatory drugs (NSAIDs) .

Beyond its role as a synthetic scaffold, the compound acts as a lipophilic analog of 4-phenyl-3-butenoic acid (PBA) , a known inhibitor of peptidylglycine


-amidating monooxygenase (PHM) and Histone Deacetylase (HDAC). Its specific methylation pattern at the para-position blocks metabolic oxidation, potentially enhancing half-life in biological assays compared to its non-methylated parent.

Chemical Identity & Physicochemical Properties[1][2]

Identification Data
ParameterDetail
Chemical Name 4-(4-Methylphenyl)but-3-enoic acid
Synonyms 4-(p-Tolyl)but-3-enoic acid; p-Methylstyrylacetic acid
CAS Number 127404-74-4
Molecular Formula

Molecular Weight 176.21 g/mol
SMILES CC1=CC=C(C=C1)/C=C/CC(=O)O
InChI Key VOEDRUGFNJEWGQ-VMPITWQZSA-N (Predicted)
Physical Characteristics
  • Appearance: Off-white to pale yellow solid (crystalline).

  • Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, DMSO, Methanol); sparingly soluble in water.

  • Acidity (pKa): ~4.5 (Predicted, carboxylic acid).

  • Stability: Stable under normal conditions; light-sensitive (cis/trans isomerization possible).

Synthetic Pathways

The synthesis of 4-(4-methylphenyl)but-3-enoic acid typically follows the Perkin-Fittig Paraconic Acid Route , which allows for the scalable condensation of aldehydes with succinic anhydride.

Synthesis Workflow (Graphviz)

SynthesisPathways Aldehyde p-Tolualdehyde (Precursor A) Intermediate Paraconic Acid Intermediate Aldehyde->Intermediate Condensation Succinic Succinic Anhydride (Precursor B) Succinic->Intermediate Base NaOAc / Ac2O (Base/Solvent) Base->Intermediate Heat Heat (-CO2) Decarboxylation Intermediate->Heat Product 4-(4-Methylphenyl) but-3-enoic acid Heat->Product Reflux Isomerization Isomerization (E/Z Mixture) Product->Isomerization UV Light/Acid

Figure 1: Synthetic route via condensation of p-tolualdehyde and succinic anhydride.

Mechanistic Insight

The reaction proceeds via the formation of a lactone intermediate (paraconic acid derivative). Upon heating, this intermediate undergoes ring opening and decarboxylation. The para-methyl group on the aldehyde exerts a positive inductive effect (+I), slightly increasing the nucleophilicity of the aromatic ring but primarily serving as a metabolic blocker in downstream applications.

Analytical Characterization

Researchers should validate the compound using Nuclear Magnetic Resonance (NMR).[1] Below are the expected spectral features for the (E)-isomer .

Expected 1H NMR Profile (CDCl3, 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.25 – 7.10Multiplet (AA'BB')4HAryl protons (Ortho/Meta)
Vinyl 1 6.45Doublet (J=16 Hz)1HAr-CH= (Benzylic vinyl)
Vinyl 2 6.20Multiplet1H=CH-CH2
Methylene 3.25Doublet (J=7 Hz)2H-CH2-COOH
Methyl 2.35Singlet3HAr-CH3
Acid 11.0 – 12.0Broad Singlet1H-COOH (Exchangeable)

Note: The coupling constant of ~16 Hz confirms the (E)-configuration.

Biological & Industrial Applications[1][3][4][5]

Drug Development Utility

This compound is a structural homolog of 4-phenyl-3-butenoic acid , a compound cited in literature for its activity against Histone Deacetylases (HDACs) and Peptidylglycine


-Amidating Monooxygenase (PHM) .
  • HDAC Inhibition: Short-chain fatty acids and their phenyl derivatives can fit into the zinc-binding pocket of HDAC enzymes. The p-methyl group enhances lipophilicity (LogP), potentially improving cell membrane permeability compared to the unsubstituted parent.

  • Metabolic Probe: The methyl group blocks the para position on the phenyl ring, preventing rapid hydroxylation by Cytochrome P450 enzymes, a common clearance pathway for phenyl-containing drugs.

Synthetic Intermediate for Tetralones

The primary industrial use is the synthesis of tetralones via intramolecular Friedel-Crafts acylation.

Applications Compound 4-(4-Methylphenyl) but-3-enoic acid PCl5 Thionyl Chloride / PCl5 Compound->PCl5 AcidChloride Acid Chloride Intermediate PCl5->AcidChloride LewisAcid AlCl3 / SnCl4 (Friedel-Crafts) AcidChloride->LewisAcid Tetralone 7-Methyl-1-tetralone LewisAcid->Tetralone Cyclization DrugScaffold Sertraline Analogs & NSAIDs Tetralone->DrugScaffold

Figure 2: Transformation into bioactive tetralone scaffolds.

Experimental Protocol: Synthesis

Standard Operating Procedure for Research Scale (10 mmol)

Reagents:

  • p-Tolualdehyde (1.20 g, 10 mmol)

  • Succinic Anhydride (1.50 g, 15 mmol)

  • Sodium Acetate (anhydrous, 0.82 g, 10 mmol)

  • Acetic Anhydride (10 mL)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine p-tolualdehyde, succinic anhydride, and sodium acetate in acetic anhydride.

  • Reflux: Heat the mixture to 140°C (oil bath) under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of aldehyde.

  • Hydrolysis/Decarboxylation: Cool the mixture to room temperature. Add water (20 mL) and heat to reflux for 30 minutes to hydrolyze the intermediate anhydride/lactone.

  • Isolation: Basify with 10% NaOH to pH 10 (to dissolve the acid), wash with diethyl ether (to remove unreacted aldehyde), then acidify the aqueous layer with HCl to pH 2.

  • Extraction: Extract the precipitate with Ethyl Acetate (3 x 20 mL). Dry organic layer over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel).

Yield Expectation: 60–75%.

Safety & Handling (SDS Summary)

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Storage: Store at 2–8°C, protected from light to prevent polymerization or isomerization.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 170483120 (Analog). Retrieved from [Link]

  • McGuire, M. A., et al. (1995). "Synthesis of 4-aryl-3-butenoic acids via the Heck reaction." Journal of Organic Chemistry. (General methodology reference).
  • Bradbury, R. H., et al. (1990). "New non-peptide angiotensin II receptor antagonists." Journal of Medicinal Chemistry.

Sources

Foundational

In-Depth Technical Guide: pKa and Acidity Constants of 4-(4-Methylphenyl)but-3-enoic Acid

Topic: pKa Values and Acidity Constants for 4-(4-methylphenyl)but-3-enoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa Values and Acidity Constants for 4-(4-methylphenyl)but-3-enoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

4-(4-methylphenyl)but-3-enoic acid (CAS: 127404-74-4 / Analogous CAS: 1914-58-5 for parent) is a


-unsaturated carboxylic acid. Unlike conjugated cinnamic acid derivatives, the double bond in this molecule is isolated from the carboxyl group by a methylene (

) spacer. This structural feature significantly influences its acidity, chemical reactivity, and metabolic stability.[1]

For drug development professionals, understanding the pKa of this compound is critical for:

  • Salt Selection: Determining the optimal counter-ion for crystallization.[1]

  • Formulation: Predicting solubility behavior in gastrointestinal fluids.

  • Synthetic Utility: Optimizing conditions for coupling reactions where the carboxylate nucleophilicity is a governing factor.[1]

Structural Analysis

The molecule consists of three distinct pharmacophoric elements affecting ionization:[1]

  • Carboxyl Group (

    
    ):  The primary ionizable center.[1]
    
  • 
    -Alkene Spacer:  This breaks the conjugation between the aromatic ring and the carbonyl, preventing the strong resonance stabilization seen in cinnamic acids.[1]
    
  • Para-Tolyl Moiety: The 4-methyl substituent exerts a weak electron-donating inductive effect (

    
    ), which slightly destabilizes the carboxylate anion compared to the unsubstituted parent, theoretically increasing the pKa (decreasing acidity).[1]
    

Quantitative Acidity Data

Direct experimental pKa values for the specific 4-methyl derivative are rare in public literature. However, high-confidence values can be derived from the structurally identical parent compound, trans-styrylacetic acid (4-phenylbut-3-enoic acid), and adjusted for the Hammett substituent effect.

Table 1: Comparative Acidity Constants[2]
CompoundStructureExperimental / Predicted pKa (25°C)Electronic Influence
3-Butenoic Acid (Vinylacetic acid)

4.34 (Exp)Baseline

-unsaturation effect.
trans-Styrylacetic Acid (Parent)

4.46 ± 0.10 (Pred/Exp)Phenyl ring is inductively withdrawing but distant.[1]
4-(4-Methylphenyl)but-3-enoic Acid

4.50 – 4.55 (Est)Methyl group (+I) slightly decreases acidity.
Butanoic Acid (Saturated Reference)

4.82 (Exp)Lack of double bond removes electron-withdrawing

character.[1]

Key Insight: The pKa of ~4.50 places this compound in the range of typical weak organic acids.[1] It is slightly more acidic than saturated aliphatic acids (like butanoic acid) due to the electron-withdrawing nature of the


 carbons in the alkene chain, but less acidic than conjugated benzoic acids.[1]

Ionization & Solubility Logic

The ionization behavior follows the Henderson-Hasselbalch equation. At physiological pH (7.4), the compound will exist almost exclusively (>99.9%) in its ionized carboxylate form, significantly enhancing its aqueous solubility compared to the free acid.[1]

Diagram 1: Ionization Equilibrium

Ionization cluster_pH pH Dependent Dominance Acid Free Acid (HA) Low Solubility Lipophilic Equilibrium Acid->Equilibrium Base Carboxylate Anion (A-) High Solubility Hydrophilic Equilibrium->Base Proton H+ Equilibrium->Proton Acid_Low pH < 4.5 (Stomach) Base_High pH > 5.5 (Intestine/Blood)

Caption: Equilibrium shift of 4-(4-methylphenyl)but-3-enoic acid. At pH > pKa (4.5), the equilibrium shifts right, favoring the soluble anion.[1]

Experimental Protocols for pKa Determination

Given the limited aqueous solubility of the free acid form, standard aqueous titration is often inaccurate.[1] The Yasuda-Shedlovsky Extrapolation Method is the recommended protocol for high-lipophilicity acids.

Method A: Potentiometric Titration (Mixed Solvent)[2]

Principle: Titration is performed in varying ratios of Methanol/Water (or Dioxane/Water), and the pKa is extrapolated to 0% organic solvent.[1]

Reagents:

  • Analyte: ~20 mg of 4-(4-methylphenyl)but-3-enoic acid.

  • Titrant: 0.1 M KOH (standardized, carbonate-free).[1]

  • Solvent: Methanol (HPLC grade) and degassed water.[1]

  • Ionic Strength Adjuster: 0.1 M KCl.[1]

Workflow:

  • Preparation: Prepare three solutions of the analyte in 30%, 40%, and 50% (v/v) Methanol/Water containing 0.1 M KCl.

  • Calibration: Calibrate the pH electrode using aqueous buffers, then apply the appropriate correction factor for the organic solvent dielectric constant.

  • Titration: Titrate with 0.1 M KOH under inert gas (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption. Record pH vs. Volume.
  • Calculation: Determine the apparent pKa (

    
    ) at each solvent ratio using the half-equivalence point (or Gran plot).
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    , where
    
    
    is the dielectric constant of the mixture.[1] The y-intercept represents the aqueous pKa.
Diagram 2: Yasuda-Shedlovsky Workflow

Workflow Start Weigh Analyte (~20mg) SolventPrep Prepare Solvent Series (30%, 40%, 50% MeOH/H2O) Start->SolventPrep Titrate Potentiometric Titration (0.1M KOH, N2 atmosphere) SolventPrep->Titrate DataExtract Determine Apparent pKa (Half-Equivalence Point) Titrate->DataExtract Plot Yasuda-Shedlovsky Plot pKa' vs Dielectric Constant DataExtract->Plot Result Extrapolate to 0% MeOH (Aqueous pKa) Plot->Result

Caption: Step-by-step protocol for determining the aqueous pKa of lipophilic acids using mixed-solvent extrapolation.

Implications for Drug Development[1][2][3][4][5]

Lipophilicity and Permeability[2]
  • LogP (Estimated): ~2.6 (Parent LogP is 2.18).[1] The methyl group adds ~0.5 units of lipophilicity.[1]

  • LogD (pH 7.4): At physiological pH, the effective lipophilicity (LogD) drops significantly because the compound is ionized.[1]

  • Impact: The compound will have excellent solubility in blood but may rely on active transport or ion-pairing to cross lipid membranes efficiently if not in the free acid form.[1]

Synthetic Chemistry Applications

In organic synthesis, particularly in Peptidylglycine


-Hydroxylating Monooxygenase (PHM)  inhibition studies (where the parent compound is a known inhibitor), the pKa dictates the binding state in the active site.[1][2] The carboxylate coordinates with the copper center.[1] The 4-methyl analog is often used to probe steric constraints in the enzyme pocket without drastically altering the electronic binding properties of the carboxylate.

References

  • LookChem. Trans-Styrylacetic Acid (CAS 2243-53-0) Physical Properties and pKa Prediction. Available at: [Link][1]

  • PubChem. 3-Butenoic Acid (CID 32743) Experimental pKa Data.[1] Available at: [Link][1]

  • NIST Chemistry WebBook. 3-Butenoic acid, 4-phenyl- (CAS 2243-53-0). Available at: [Link][1]

Sources

Exploratory

The 4-(4-Methylphenyl)but-3-enoic Acid Scaffold: Synthesis, HDAC/PAM Inhibition, and Therapeutic Potential

This technical guide provides an in-depth review of the 4-(4-methylphenyl)but-3-enoic acid scaffold (also known as 4-(p-tolyl)-3-butenoic acid ), a critical structural motif in medicinal chemistry. It serves as a rigidif...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth review of the 4-(4-methylphenyl)but-3-enoic acid scaffold (also known as 4-(p-tolyl)-3-butenoic acid ), a critical structural motif in medicinal chemistry. It serves as a rigidified analog of 4-phenylbutyric acid (4-PBA) and a versatile platform for developing Histone Deacetylase (HDAC) inhibitors, Peptidylglycine


-Amidating Monooxygenase (PAM) inhibitors, and non-COX-dependent anti-inflammatory agents.

[1]

Executive Summary

4-(4-methylphenyl)but-3-enoic acid (CAS: 127404-74-4) represents a strategic "linker-pharmacophore" in drug discovery. Unlike its saturated counterpart (4-(p-tolyl)butanoic acid), the inclusion of the C3-C4 double bond introduces conformational rigidity, restricting the rotation of the aryl tail. This structural constraint is vital for optimizing binding affinity in zinc-dependent metalloenzymes such as HDACs and Matrix Metalloproteinases (MMPs) .

This guide analyzes the compound not merely as an intermediate, but as a bioactive scaffold exhibiting:

  • Epigenetic Modulation: Class I/II HDAC inhibition.[1][2]

  • Metabolic Regulation: Inhibition of PAM, preventing peptide hormone amidation.[2][3]

  • Anti-inflammatory Activity: A unique, COX-independent mechanism effective in chronic inflammation models.

Chemical Structure & Pharmacophore Analysis[3]

The molecule consists of three distinct domains essential for Structure-Activity Relationship (SAR) studies:

DomainStructural FeatureFunction in Drug Design
Tail (Cap) p-Tolyl (4-Methylphenyl)Provides hydrophobic interaction with the enzyme rim (e.g., HDAC tunnel entrance). The para-methyl group increases lipophilicity (

) compared to the unsubstituted phenyl ring, improving membrane permeability.[2]
Linker but-3-enoic chainThe

-unsaturation (or

depending on isomer) rigidifies the distance between the Cap and the Zinc Binding Group (ZBG).
Head (ZBG) Carboxylic AcidBinds to the catalytic Zinc ion (

) in metalloenzymes.[2] Can be derivatized into hydroxamic acids or benzamides for higher potency.[2]
Isomerism

The synthesis typically yields the (E)-isomer (trans), which is thermodynamically more stable and generally more bioactive in HDAC pockets due to its extended conformation.[2]

Synthetic Methodologies

The most robust route for synthesizing 4-arylbut-3-enoic acids is the Stobbe Condensation . This method is superior to the Perkin reaction for this specific scaffold because it prevents the formation of polymerized byproducts and allows for precise control over the double bond position.[2]

Protocol: Stobbe Condensation Route

Objective: Synthesis of 4-(4-methylphenyl)but-3-enoic acid from p-tolualdehyde.

Reagents: p-Tolualdehyde, Diethyl succinate, Sodium ethoxide (or Potassium t-butoxide), Toluene/Ethanol.

Step-by-Step Workflow:

  • Enolate Formation:

    • Dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

    • Add diethyl succinate (1.2 eq) dropwise at 0°C under

      
       atmosphere.
      
    • Mechanism:[4][2][5][6] The base deprotonates the succinate to form an enolate.[2]

  • Condensation:

    • Add p-tolualdehyde (1.0 eq) slowly.

    • Reflux the mixture for 3-4 hours. The solution will turn yellow/orange.[2]

    • Reaction: Aldol-like addition followed by cyclization to a lactone intermediate, which then ring-opens to form the half-ester (4-(p-tolyl)-3-ethoxycarbonyl-but-3-enoic acid).

  • Hydrolysis & Decarboxylation:

    • Treat the half-ester with 48% HBr in acetic acid (or NaOH followed by acid workup).

    • Reflux for 6 hours to induce hydrolysis of the ester and decarboxylation of the

      
      -carboxyl group.[2]
      
    • Result: Formation of the target 4-(4-methylphenyl)but-3-enoic acid.

  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate to isolate the pure (E)-isomer.

Visualization of Synthesis Pathway[3]

StobbeSynthesis cluster_legend Reaction Phase Aldehyde p-Tolualdehyde Intermediate Lactone / Half-Ester Intermediate Aldehyde->Intermediate NaOEt, EtOH Reflux Succinate Diethyl Succinate Succinate->Intermediate Product 4-(4-methylphenyl) but-3-enoic acid Intermediate->Product HBr/AcOH Decarboxylation Condensation Condensation Hydrolysis Hydrolysis

Figure 1: Synthetic pathway via Stobbe Condensation yielding the target acid.

Therapeutic Applications & Mechanisms[3]

Histone Deacetylase (HDAC) Inhibition

The 4-phenyl-3-butenoic acid (PBA) scaffold is a known inhibitor of HDACs.[3][7] The p-tolyl derivative functions as a "Short Chain Fatty Acid" (SCFA) mimic.

  • Mechanism: The carboxylate group coordinates with the Zinc ion in the HDAC catalytic pocket.[2] The p-methyl group extends into the hydrophobic tube, displacing water and stabilizing the binding complex.[2]

  • Effect: Inhibition of HDAC leads to hyperacetylation of histones (H3/H4), reactivating silenced tumor suppressor genes (e.g., p21).[2]

  • Potency: While less potent than hydroxamic acids (like SAHA), carboxylic acid inhibitors exhibit better pharmacokinetic profiles and lower toxicity.[2]

PAM Inhibition (Peptidylglycine -Amidating Monooxygenase)

This is a unique niche for this scaffold. PAM is responsible for the C-terminal amidation of peptide hormones (e.g., Substance P, Neuropeptide Y).[6]

  • Relevance: High levels of amidated peptides are linked to small-cell lung cancer and neuroendocrine tumors.

  • Activity: 4-aryl-3-butenoic acids act as suicide substrates or competitive inhibitors for PAM, reducing the bioactivation of proliferative neuropeptides.

Anti-Inflammatory (COX-Independent)

Unlike NSAIDs (Ibuprofen, Naproxen) that target Cyclooxygenase (COX), 4-arylbutenoic acids do not significantly inhibit COX-1 or COX-2.[6]

  • Observed Effect: Reduction of edema in carrageenan models and adjuvant-induced arthritis.[6]

  • Proposed Pathway: The anti-inflammatory effect is likely downstream of HDAC inhibition (suppressing NF-

    
    B transcriptional activity) or PAM inhibition  (reducing Substance P levels, a pro-inflammatory neuropeptide).[2]
    

Biological Data Summary

The following table summarizes the comparative activity of the scaffold against key targets relative to standard controls.

TargetActivity TypePotency (Est.)Mechanism Note
HDAC (Class I/II) Inhibitor

M range
Increases Histone H3/H4 acetylation. Less potent than SAHA but more stable.[2]
PAM Enzyme Inhibitor

M
Blocks peptide amidation; potential anti-cancer mechanism.
COX-1 / COX-2 Inactive

M
Negative Control: Confirms distinct mechanism from NSAIDs.
Anti-Edema (In Vivo) AgonistModerateEfficacy correlates with PAM inhibition levels.[2][6]
Mechanism of Action Diagram

MOA cluster_HDAC Epigenetic Pathway cluster_PAM Metabolic Pathway Compound 4-(4-methylphenyl) but-3-enoic acid HDAC HDAC Inhibition (Zinc Binding) Compound->HDAC PAM PAM Inhibition Compound->PAM Acetylation Increased Histone Acetylation HDAC->Acetylation GeneExp Tumor Suppressor Activation (p21) Acetylation->GeneExp SubstanceP Reduced Amidated Neuropeptides PAM->SubstanceP Inflammation Reduced Inflammation/Proliferation SubstanceP->Inflammation

Figure 2: Dual mechanism of action targeting Epigenetic and Metabolic pathways.

References

  • Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Investigational New Drugs, 2015.[3][7] Link

  • Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester. Journal of Pharmacology and Experimental Therapeutics, 2007.[6] Link

  • The Stobbe Condensation. Organic Reactions, Vol 6.[2][5][8] Link[2]

  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids... as potent inhibitors of kynurenine-3-hydroxylase. Journal of Medicinal Chemistry, 2000. Link

  • 4-(4-Methylphenyl)but-3-enoic acid - Compound Summary. PubChem. Link[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(4-Methylphenyl)but-3-enoic Acid via Wittig Olefination and Stobbe Condensation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-(4-Methylphenyl)but-3-enoic acid (also known as p-tolylbut-3-enoic acid) Introduction & Mechanistic Rationale 4-Arylbut-3-eno...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-(4-Methylphenyl)but-3-enoic acid (also known as p-tolylbut-3-enoic acid)

Introduction & Mechanistic Rationale

4-Arylbut-3-enoic acids are highly versatile building blocks in medicinal chemistry and materials science, frequently utilized as precursors in the synthesis of complex heterocycles, neuroprotective agents, and angiotensin-converting enzyme (ACE) inhibitors[1]. The target compound, 4-(4-methylphenyl)but-3-enoic acid, features a β,γ-unsaturated carboxylic acid moiety that is primed for diverse downstream functionalizations, including asymmetric dihydroxylation, lactonization, and cross-coupling.

Synthesizing this compound from the inexpensive starting material 4-methylbenzaldehyde (p-tolualdehyde) requires extending the carbon chain by three atoms while preserving the terminal carboxylic acid. To provide maximum flexibility for both discovery and process chemists, this guide details two distinct, field-proven methodologies:

  • Route A: Direct Wittig Olefination (Discovery Scale): Utilizing (2-carboxyethyl)triphenylphosphonium bromide, this route generates a γ-oxido-ylide in situ. The presence of the carboxylate group dictates the use of 2.5 equivalents of a strong base (potassium tert-butoxide) to ensure complete deprotonation of both the carboxylic acid and the α-carbon[2]. The reaction proceeds via an oxaphosphetane intermediate, directly yielding the β,γ-unsaturated acid in a single step with high purity.

  • Route B: Stobbe Condensation & Decarboxylation (Process Scale): This classical two-step sequence begins with the base-catalyzed condensation of 4-methylbenzaldehyde and diethyl succinate. The reaction is driven forward by the irreversible ring-opening of a paraconic acid intermediate to form a stable Stobbe half-ester salt. Subsequent treatment with hydrobromic acid in acetic acid at elevated temperatures (115 °C) hydrolyzes the remaining ester and induces thermal decarboxylation, releasing CO₂ to form the target alkene[3].

Pathway Visualization

SynthesisPathway SM 4-Methylbenzaldehyde (p-Tolualdehyde) Wittig Route A: Wittig Olefination (2-carboxyethyl)triphenylphosphonium bromide t-BuOK, THF, -78 °C to RT SM->Wittig Direct Synthesis Stobbe Route B: Stobbe Condensation Diethyl succinate, t-BuOK t-BuOH, Reflux SM->Stobbe Scale-up Synthesis Target 4-(4-Methylphenyl)but-3-enoic acid (Target Compound) Wittig->Target 1 Step HalfEster Stobbe Half-Ester 3-ethoxycarbonyl-4-(4-methylphenyl)but-3-enoic acid Stobbe->HalfEster Decarb Hydrolysis & Decarboxylation HBr / AcOH, 115 °C HalfEster->Decarb Decarb->Target -CO2, -EtOH

Figure 1: Synthetic pathways for 4-(4-methylphenyl)but-3-enoic acid via Wittig and Stobbe routes.

Quantitative Method Comparison

ParameterRoute A: Direct Wittig OlefinationRoute B: Stobbe Condensation
Optimal Scale Discovery / Lab scale (< 10 g)Process / Scale-up (> 100 g)
Step Count 1 Step2 Steps
Reaction Time 12–18 hours36–48 hours
Stereoselectivity Moderate to High (E-isomer favored)High (E-isomer favored)
Major Byproducts Triphenylphosphine oxide (TPPO)Ethanol, CO₂, Alkyl bromides
Purification Method Acid-base extraction / ChromatographyDirect precipitation / Recrystallization
Relative Cost High (Phosphonium salt is expensive)Low (Commodity reagents)

Experimental Protocols

Protocol A: Direct Wittig Olefination (10 mmol Discovery Scale)

Reagents:

  • 4-Methylbenzaldehyde (p-Tolualdehyde): 1.20 g (10.0 mmol, 1.18 mL)

  • (2-Carboxyethyl)triphenylphosphonium bromide: 4.98 g (12.0 mmol, 1.2 equiv)

  • Potassium tert-butoxide (t-BuOK): 25.0 mL of a 1.0 M solution in THF (25.0 mmol, 2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF): 75 mL

Step-by-Step Procedure:

  • Ylide Generation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, add (2-carboxyethyl)triphenylphosphonium bromide (4.98 g) and anhydrous THF (75 mL).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add the t-BuOK solution (25.0 mL) dropwise via syringe over 15 minutes. The mixture will transition to a deep orange/red color, indicating the formation of the γ-oxido-ylide. Stir at -78 °C for 30 minutes.

  • Aldehyde Addition: Add 4-methylbenzaldehyde (1.18 mL) dropwise to the cooled ylide solution.

  • Reaction Progression: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to 23 °C (room temperature). Stir for an additional 12–18 hours.

  • Self-Validating Workup: Quench the reaction by adding 100 mL of distilled water. Transfer the mixture to a separatory funnel and wash the basic aqueous layer with dichloromethane (3 × 50 mL).

    • Causality Note: This step is critical; the target product remains in the aqueous layer as a water-soluble potassium carboxylate, while the TPPO byproduct and unreacted aldehyde are selectively partitioned into the organic waste.

  • Isolation: Acidify the aqueous layer to pH ~2 using 1 M HCl (aqueous). The solution will become cloudy as the free carboxylic acid precipitates.

  • Extract the acidified aqueous layer with ethyl acetate (3 × 50 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(4-methylphenyl)but-3-enoic acid.

  • Purification: Purify via recrystallization from hexanes/ethyl acetate or silica gel flash chromatography to afford the pure product.

Protocol B: Stobbe Condensation & Decarboxylation (100 mmol Scale-up)

Reagents:

  • 4-Methylbenzaldehyde: 12.0 g (100 mmol)

  • Diethyl succinate: 20.9 g (120 mmol, 1.2 equiv)

  • Potassium tert-butoxide (t-BuOK): 12.3 g (110 mmol, 1.1 equiv)

  • tert-Butanol (t-BuOH): 100 mL

  • 48% Aqueous Hydrobromic Acid (HBr): 75 mL

  • Glacial Acetic Acid (AcOH): 75 mL

Step-by-Step Procedure:

  • Condensation: In a 500 mL round-bottom flask, dissolve 4-methylbenzaldehyde (12.0 g) and diethyl succinate (20.9 g) in tert-butanol (100 mL).

  • Add solid t-BuOK (12.3 g) in small portions over 20 minutes to control the mild exotherm.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (80–85 °C) for 4–6 hours.

  • Intermediate Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the tert-butanol.

  • Dissolve the residue in water (200 mL) and wash with diethyl ether (2 × 100 mL) to remove unreacted starting materials.

  • Acidify the aqueous layer with 6 M HCl to pH 2, and extract the resulting Stobbe half-ester (3-ethoxycarbonyl-4-(4-methylphenyl)but-3-enoic acid) with ethyl acetate (3 × 100 mL). Concentrate the organic layer to afford the crude half-ester.

  • Decarboxylation: Transfer the crude half-ester to a heavy-walled 500 mL flask. Add a 1:1 mixture of 48% aqueous HBr (75 mL) and glacial acetic acid (75 mL).

  • Reflux the mixture at 115–120 °C for 28–36 hours.

    • Causality Note: The harsh acidic conditions first hydrolyze the ethyl ester to a dicarboxylic acid, which then undergoes thermal decarboxylation driven by the stability of the resulting conjugated diene-like transition state.

  • Final Isolation: Cool the dark reaction mixture to room temperature and pour it slowly into 500 mL of crushed ice/water. The target 4-(4-methylphenyl)but-3-enoic acid will precipitate as a solid.

  • Filter the solid under vacuum, wash extensively with cold water, and recrystallize from an ethanol/water mixture to obtain the pure product.

Troubleshooting & Analytical Characterization

  • Isomerization Warning: β,γ-Unsaturated acids are prone to base-catalyzed isomerization into their thermodynamically more stable α,β-unsaturated isomers (e.g., 4-(4-methylphenyl)but-2-enoic acid). To prevent this, the Wittig ylide formation must be conducted strictly at -78 °C, and prolonged exposure to strong base at room temperature should be avoided.

  • NMR Signatures: The ^1H NMR spectrum of the target compound is characterized by a distinct doublet at ~3.2 ppm (integrating for 2H), corresponding to the isolated methylene protons (C2) situated between the carboxylic acid and the alkene. The alkene protons (C3, C4) typically appear as multiplets in the 6.0–6.5 ppm region, confirming the β,γ-unsaturation pattern rather than an α,β-conjugated system.

References

  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry. PubMed.[Link]

  • Enantioselective Total Synthesis of (+)-Monocerin, a Dihydroisocoumarin Derivative with Potent Antimalarial Properties. PMC - National Institutes of Health.[Link]

  • Antidepressant derivatives of cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine and pharmaceutical compositions thereof.

Sources

Application

Application Note: Scalable Production of 4-(4-Methylphenyl)but-3-enoic Acid via Regiocontrolled Oxidative Heck Coupling

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale 4-(4-Methylphenyl)but...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

4-(4-Methylphenyl)but-3-enoic acid (also known as p-tolylbut-3-enoic acid) is a highly valuable β,γ-unsaturated carboxylic acid building block. It serves as a critical precursor for the synthesis of complex polyketides, anti-inflammatory agents, and enzyme inhibitors[1].

A persistent historical challenge in the scalable synthesis of β,γ-unsaturated acids is the thermodynamically driven double-bond migration. Traditional cross-coupling methods often result in the alkene migrating to the α,β-position, yielding the more stable, but undesired, cinnamic acid derivative (4-(4-methylphenyl)but-2-enoic acid).

To circumvent this, this application note details a highly scalable, regiocontrolled protocol leveraging a Palladium-catalyzed, carboxylic-acid-directed oxidative Heck reaction [2].

The Causality of Experimental Choices (E-E-A-T)
  • Why use Arylsulfonyl Hydrazides? Traditional Heck couplings rely on aryl halides and require strong bases (e.g., triethylamine) to neutralize the HX byproduct. These basic conditions directly catalyze unwanted alkene isomerization. By substituting aryl halides with p-toluenesulfonyl hydrazide, the reaction releases N₂ and SO₂ as gaseous byproducts upon oxidation[2]. This creates a completely base-free environment, preserving the β,γ-double bond.

  • Why Copper(II) Acetate? Cu(OAc)₂ serves a dual purpose. It acts as a mild promoter for the initial desulfonylation of the hydrazide and functions as the terminal oxidant to regenerate the active Pd(II) catalyst from Pd(0)[2].

  • The Directing Group Effect: The terminal carboxylic acid of 3-butenoic acid is not merely a passive functional group; it actively coordinates with the Pd(II) center. This coordination forms a transient palladacycle that rigidly locks the molecular conformation, forcing the β-hydride elimination to occur exclusively away from the carbonyl group, thereby guaranteeing regioselectivity[2].

Quantitative Data: Process Comparison

The superiority of the oxidative Heck approach over traditional cross-coupling is summarized in the table below. The data highlights the critical improvements in isomeric purity and overall yield.

Reaction ParameterTraditional Heck CouplingDirected Oxidative Heck[2]
Aryl Source p-Iodotoluenep-Toluenesulfonyl hydrazide
Catalyst / Oxidant Pd(OAc)₂ / NonePd(OAc)₂ / Cu(OAc)₂
Additives Et₃N (Base)None (Base-free)
Reaction Conditions 100 °C, 12 h, DMF80 °C, 8 h, 1,4-Dioxane
Overall Yield (%) 40 – 45%83%
Regioselectivity (β,γ : α,β) 1 : 5 (Isomerization dominant)> 99 : 1 (Regioselective)
Scalability Low (Difficult chromatographic separation)High (Self-purifying via acid-base workup)

Catalytic Workflow Visualization

The following diagram illustrates the self-sustaining catalytic cycle, emphasizing the critical carboxylate-directed intermediate that prevents double-bond migration.

CatalyticCycle Pd_cat Pd(OAc)2 Active Catalyst Aryl_Pd Aryl-Pd(II) Intermediate (via desulfonylation) Pd_cat->Aryl_Pd + p-Toluenesulfonyl hydrazide - N2, - SO2 Coordination Carboxylate-Directed Alkene Insertion Aryl_Pd->Coordination + 3-Butenoic acid Beta_Elim Regioselective β-Hydride Elimination Coordination->Beta_Elim Transient Palladacycle Product 4-(4-methylphenyl)but-3-enoic acid (β,γ-unsaturated) Beta_Elim->Product Product Release Reoxidation Pd(0) Reoxidation by Cu(OAc)2 Beta_Elim->Reoxidation Pd(0) Release Reoxidation->Pd_cat + Cu(OAc)2

Fig 1: Carboxylic-acid-directed oxidative Heck catalytic cycle for β,γ-unsaturated acid synthesis.

Scalable Experimental Protocol

This protocol is designed as a self-validating system . The physical properties of the intermediates and the specific workup steps inherently verify the success of the reaction without requiring immediate advanced spectroscopy.

Scale: 50 mmol (Yields ~7.3 g of purified product; easily scalable to >100 g).

Materials Required:
  • 3-Butenoic acid: 50 mmol (4.30 g)

  • p-Toluenesulfonyl hydrazide: 60 mmol (11.17 g, 1.2 equiv)

  • Palladium(II) acetate[Pd(OAc)₂]: 2.5 mmol (0.56 g, 5 mol%)

  • Copper(II) acetate [Cu(OAc)₂]: 100 mmol (18.16 g, 2.0 equiv)

  • Anhydrous 1,4-Dioxane: 150 mL

Step-by-Step Methodology:

Step 1: Reagent Assembly & Desulfonylation Initiation

  • In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, sequentially add Pd(OAc)₂, Cu(OAc)₂, and p-toluenesulfonyl hydrazide.

  • Add 150 mL of anhydrous 1,4-dioxane.

  • Causality Check: Do not add the 3-butenoic acid immediately. Purge the vessel with Nitrogen (N₂) for 5 minutes. The N₂ atmosphere prevents unwanted aerobic oxidation of the solvent and ensures the Cu(OAc)₂ is exclusively utilized for the catalytic cycle[2].

Step 2: Substrate Addition & Thermal Activation

  • Inject 3-butenoic acid (4.30 g) into the suspension via syringe.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C under continuous stirring for 8 hours.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 2:1, UV 254 nm). The successful generation of N₂ and SO₂ gas bubbles will be visible early in the heating phase. The reaction is complete when the hydrazide spot is fully consumed.

Step 3: Self-Validating Acid-Base Resolution This step replaces complex chromatography by exploiting the carboxylic acid moiety for purification.

  • Cool the mixture to room temperature and filter it through a tightly packed pad of Celite to remove insoluble copper and palladium salts. Wash the pad with 100 mL of Ethyl Acetate (EtOAc).

  • Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane.

  • Dissolve the crude residue in 200 mL of EtOAc and transfer to a separatory funnel.

  • Extraction: Extract the organic layer with Saturated Aqueous NaHCO₃ (3 × 100 mL).

    • System Validation: The desired 4-(4-methylphenyl)but-3-enoic acid becomes deprotonated and partitions entirely into the aqueous layer. Unreacted hydrazide, biaryl homocoupling impurities, and catalyst ligands remain in the organic layer, which is discarded.

  • Precipitation: Transfer the combined aqueous layers to an Erlenmeyer flask. Place in an ice bath and carefully acidify to pH ~2 using 2M HCl.

    • System Validation: A distinct white to pale-yellow precipitate will crash out of the solution. This visual cue confirms the successful isolation of the carboxylic acid.

  • Extract the acidified aqueous suspension with fresh EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Crystallization

  • Recrystallize the crude solid from a mixture of Hexanes/EtOAc to afford 4-(4-methylphenyl)but-3-enoic acid as a crystalline solid (Typical yield: 80-85%).

Quality Control & Isomeric Purity Validation

To confirm that the base-free oxidative Heck conditions successfully prevented double-bond migration, conduct ¹H NMR (400 MHz, CDCl₃) analysis.

  • Diagnostic Peak for Success (β,γ-unsaturated): Look for a distinct doublet at ~3.30 ppm integrating to 2 protons. This corresponds to the methylene (CH₂) protons sitting between the carboxylic acid and the alkene. The vinylic protons will appear as a multiplet around 6.2–6.5 ppm.

  • Diagnostic Peak for Failure (α,β-unsaturated): If base-catalyzed isomerization occurred, the doublet at 3.30 ppm will disappear. Instead, a new methyl doublet will appear near 1.8 ppm, and the vinylic protons will shift, indicating the formation of the conjugated cinnamic acid derivative.

References

  • Yang, S., Liu, L., Zhou, Z., Huang, Z., & Zhao, Y. (2021). Palladium-Catalyzed Direct C–H Arylation of 3-Butenoic Acid Derivatives. Organic Letters, 23(1), 296-299.

  • Organic Chemistry Portal. Substituted arene synthesis by alkenylation, arylation or C-C coupling. Literature Abstracts.

Sources

Method

Advanced Application Note: 4-(4-Methylphenyl)but-3-enoic Acid as a Pharmaceutical Intermediate

Executive Summary & Chemical Profile[1][2][3] 4-(4-methylphenyl)but-3-enoic acid (CAS: 127404-74-4 / Analogous to 2243-56-3 isomer series) represents a versatile C4-aryl building block.[1] While often overshadowed by its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3]

4-(4-methylphenyl)but-3-enoic acid (CAS: 127404-74-4 / Analogous to 2243-56-3 isomer series) represents a versatile C4-aryl building block.[1] While often overshadowed by its saturated counterpart (4-(p-tolyl)butyric acid), this unsaturated acid serves as a critical "gateway" intermediate.[1] Its olefinic handle allows for divergent synthesis: it can be functionalized (e.g., epoxidation, halogenation) or reduced to access the tetralin and naphthalene scaffolds essential in oncology (PARP inhibitors) and CNS therapeutics (Melatonin ligands).[1]

Recent medicinal chemistry campaigns have also identified the 4-arylbut-3-enoic acid motif itself as a pharmacophore with intrinsic Histone Deacetylase (HDAC) inhibitory activity, elevating its status from a passive intermediate to an active lead structure.[1]

Chemical Identity Table
FeatureSpecification
IUPAC Name 4-(4-methylphenyl)but-3-enoic acid
Common Name 4-(p-Tolyl)crotonic acid homolog; p-Methylstyrylacetic acid
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Key Functional Groups Carboxylic Acid (C1), Internal Alkene (C3-C4), p-Tolyl Ring
Solubility Soluble in EtOH, DMSO, DCM; Sparingly soluble in water
Storage 2-8°C, Inert Atmosphere (Argon); Light Sensitive

Strategic Synthesis Protocol: The Modified Stobbe Route

While Perkin condensation is common for cinnamic acids, the synthesis of but-3-enoic acids requires a C4-chain extension.[1] The Stobbe Condensation is the industry-standard method for high-fidelity production of this intermediate, avoiding the self-polymerization often seen with direct vinylation.[1]

Workflow Diagram (Synthesis)

StobbeSynthesis Start p-Tolualdehyde (Precursor) Inter1 Half-Ester Intermediate Start->Inter1 Stobbe Condensation Toluene, Reflux Reagent Diethyl Succinate + NaOEt Reagent->Inter1 Step2 Hydrolysis & Decarboxylation Inter1->Step2 HBr/AcOH or NaOH then HCl Product 4-(4-methylphenyl) but-3-enoic acid Step2->Product Crystallization

Figure 1: Synthetic pathway utilizing Stobbe condensation for chain extension.[1][2]

Detailed Protocol

Objective: Synthesize 50g of high-purity (>98%) intermediate.

Step 1: Condensation [1]

  • Setup: Equip a 1L 3-neck RBF with a mechanical stirrer, reflux condenser, and dropping funnel under Argon flow.

  • Reagents: Charge 60g (0.5 mol) p-tolualdehyde and 87g (0.5 mol) diethyl succinate .

  • Initiation: Add a slurry of NaOEt (34g, 0.5 mol) in dry toluene dropwise at room temperature. Note: Exothermic reaction; maintain temp <40°C.[1]

  • Reaction: Heat to reflux (110°C) for 4 hours. The solution will turn viscous/orange.[1]

  • Workup: Cool to RT. Acidify with dilute HCl. Extract with Ethyl Acetate.[1][2] The organic layer contains the half-ester intermediate .[1]

Step 2: Decarboxylation & Hydrolysis

  • Hydrolysis: Treat the crude half-ester with 15% NaOH (aq) at reflux for 2 hours to saponify the ester group.

  • Decarboxylation: Acidify the aqueous phase with 48% HBr/AcOH and reflux for 4 hours. This harsh condition drives the decarboxylation of the

    
    -carboxyl group, yielding the 
    
    
    
    -aryl-butenoic acid.[1]
    • Critical Control Point: Monitor CO₂ evolution.[1] Cessation indicates completion.[1]

  • Purification: Recrystallize the crude solid from Ethanol/Water (80:20).

  • Validation:

    • 1H NMR (DMSO-d6): Look for alkene doublet at

      
       6.3-6.5 ppm and carboxylic acid singlet at 
      
      
      
      12.1 ppm.[1]
    • HPLC: Purity >98% required for pharmaceutical use.

Pharmaceutical Applications & Downstream Chemistry[1][3][6][7]

This intermediate is rarely the final drug; it is a scaffold generator .[1] Its primary value lies in its conversion to 7-Methyl-1-tetralone , a ubiquitous core in modern drug discovery.[1]

Application A: Synthesis of 7-Methyl-1-tetralone (PARP/CNS Inhibitor Core)

The most high-volume application is the cyclization to tetralones. 7-methyl-1-tetralone is a key precursor for PARP inhibitors (phthalazinone class) and Melatonin receptor agonists .[1]

Protocol: Hydrogenation & Cyclization

  • Hydrogenation: Dissolve 4-(4-methylphenyl)but-3-enoic acid in Ethanol. Add 5% Pd/C (10 wt%). Hydrogenate at 3 atm H₂ for 6 hours. Filter catalyst.[1]

    • Result:4-(p-tolyl)butyric acid .

  • Cyclization: Mix the saturated acid with Polyphosphoric Acid (PPA) (10:1 w/w ratio). Heat to 100°C for 2 hours.

    • Mechanism:[1] Intramolecular Friedel-Crafts Acylation.[1]

    • Quench: Pour onto crushed ice. Extract with DCM.[1]

    • Result:7-Methyl-1-tetralone .[1][3][4][5][6]

Application B: Direct Pharmacological Activity (HDAC Inhibition)

Recent studies indicate that 4-arylbut-3-enoic acids act as Histone Deacetylase (HDAC) inhibitors .[1][7] The unsaturated chain mimics the linker region of SAHA (Vorinostat), while the carboxylic acid binds the Zinc ion in the catalytic pocket.

  • Mechanism: The alkene provides rigid spacing, positioning the p-tolyl cap group in the hydrophobic tube of the enzyme.[1]

  • Research Use: Used as a probe for studying amidation inhibition and epigenetic regulation in cancer cell lines (e.g., Ras-mutated carcinomas).[1]

Pathway Visualization[1]

PharmaPathways Core 4-(4-methylphenyl) but-3-enoic acid SatAcid Hydrogenation (Pd/C) Core->SatAcid Direct Direct Bio-Assay (In Vitro) Core->Direct TolylBut 4-(p-tolyl)butyric acid SatAcid->TolylBut HDAC HDAC Inhibition (Epigenetic Modulation) Direct->HDAC Tetralone 7-Methyl-1-tetralone TolylBut->Tetralone PPA Cyclization Drugs PARP Inhibitors (Phthalazinones) CNS Agents Tetralone->Drugs Multi-step Synthesis

Figure 2: Downstream pharmaceutical utility of the intermediate.[1]

Quality Control & Analytical Standards

For pharmaceutical intermediate qualification (ICH Q7 guidelines), the following specifications are mandatory.

TestMethodAcceptance Criteria
Appearance VisualWhite to Off-white Crystalline Powder
Assay HPLC (C18, ACN:Water 60:40)

Loss on Drying Gravimetric (60°C, vac)

Residue on Ignition USP <281>

Isomeric Purity 1H NMRTrans (E) isomer > 95% (coupling constant J ~16Hz)

HPLC Method Parameters:

  • Column: Agilent Zorbax SB-C18 (4.6 x 150mm, 5µm).[1]

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1] Gradient 10-90% B over 20 min.

  • Detection: UV @ 254 nm (Aromatic absorption).[1]

  • Retention Time: Approx 12.5 min (varies by system).[1]

References

  • ChemicalBook. (2025).[1] 7-Methyl-1-tetralone Product and Synthesis Profile. Retrieved from [1]

  • National Institutes of Health (NIH) - PubMed. (2015).[1] Amidation inhibitors 4-phenyl-3-butenoic acid... are novel HDAC inhibitors.[1][7] Invest New Drugs. Retrieved from [1]

  • Organic Syntheses. (1955).[1] General Methods for Stobbe Condensation. Coll. Vol. 3, p. 132.[1] Retrieved from [1]

  • BenchChem. (2025).[1] Technical Guide: Biological Activity of Phenylbutenoic Acid Derivatives. Retrieved from [1]

  • LeapChem. (2025).[1] Industrial Applications of 7-Methyl-1-tetralone. Retrieved from [1]

Sources

Application

Application Note: Catalytic Hydrogenation Protocols for 4-(4-methylphenyl)but-3-enoic Acid

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the reduction of 4-(4-methylphenyl)but-3-enoic acid to 4-(4-methylphenyl)butanoic acid . Abstract The catal...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the reduction of 4-(4-methylphenyl)but-3-enoic acid to 4-(4-methylphenyl)butanoic acid .

Abstract

The catalytic hydrogenation of 4-(4-methylphenyl)but-3-enoic acid (Substrate 1 ) to 4-(4-methylphenyl)butanoic acid (Product 2 ) is a critical transformation in the synthesis of phenylbutyrate derivatives and non-steroidal anti-inflammatory drug (NSAID) intermediates. This guide addresses the specific challenges of this transformation: preventing over-reduction of the electron-rich aromatic ring (p-tolyl moiety) and avoiding esterification side-reactions. We present three validated protocols: a standard batch method (Pd/C), a transfer hydrogenation alternative, and a continuous flow protocol.

Chemical Transformation & Mechanism

The reaction involves the saturation of the


-alkene. While the substrate possesses a free carboxylic acid, the primary challenge is chemoselectivity. The p-methyl substituent activates the aromatic ring, making it slightly more susceptible to reduction than a standard phenyl ring under forcing conditions.
  • Substrate: 4-(4-methylphenyl)but-3-enoic acid (

    
    , MW: 176.21)
    
  • Product: 4-(4-methylphenyl)butanoic acid (

    
    , MW: 178.23)
    
  • Key Intermediate: No stable intermediates; however, isomerization to the

    
    -unsaturated isomer (conjugated with carbonyl) may occur transiently on the catalyst surface.
    
Reaction Scheme

ReactionScheme cluster_conditions Reaction Parameters sub1 Substrate (1) 4-(4-methylphenyl)but-3-enoic acid (Ar-CH=CH-CH2-COOH) prod2 Product (2) 4-(4-methylphenyl)butanoic acid (Ar-CH2-CH2-CH2-COOH) sub1->prod2 H2, Cat. (Pd/C) cond1 Catalyst: 5-10% Pd/C cond2 Solvent: EtOH or EtOAc cond3 Pressure: 1-3 bar

Caption: Chemoselective hydrogenation of the styryl double bond. The aromatic ring and carboxylic acid remain intact.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Catalyst 5% or 10% Pd/C (Type: Eggshell or unreduced) Palladium is highly active for styryl double bonds. "Eggshell" distribution prevents diffusion limitations and over-reduction.
Solvent Ethyl Acetate (EtOAc) or Ethanol (EtOH) EtOAc is preferred to completely eliminate the risk of Fischer esterification (formation of ethyl ester) if trace acid is present. EtOH is acceptable if the catalyst is neutral.
Pressure 1 – 3 bar (15 – 45 psi) High pressure (>10 bar) increases the risk of ring hydrogenation, especially with the electron-donating methyl group.
Temperature 20°C – 40°C Reaction is exothermic. Start at RT.[1] Higher temps (>50°C) are unnecessary and risk byproduct formation.

Experimental Protocols

Protocol A: Standard Batch Hydrogenation (Parr Shaker/Balloon)

Best for: Routine lab-scale synthesis (1g – 50g).

Materials:

  • Substrate 1 : 10.0 g (56.7 mmol)

  • Catalyst: 10% Pd/C (50% wet): 0.5 g (5 wt% loading relative to substrate)

  • Solvent: Ethyl Acetate (100 mL, 10V)

  • Equipment: Parr hydrogenation apparatus or 3-neck flask with H2 balloon.

Procedure:

  • Preparation: In a hydrogenation bottle, dissolve 10.0 g of 1 in 100 mL of Ethyl Acetate. Ensure complete dissolution (sonicate if necessary).

  • Catalyst Addition: Caution: Pd/C is pyrophoric. Add the wet Pd/C catalyst carefully under an inert atmosphere (Nitrogen or Argon blanket).

  • Purging: Seal the vessel. Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen. Then, evacuate and backfill with Hydrogen (
    
    
    
    ) three times.
  • Reaction: Pressurize to 30 psi (2 bar) with

    
    . Agitate (shake or stir vigorously) at Room Temperature (25°C) .
    
  • Monitoring: Monitor H2 uptake. The theoretical uptake is ~1.3 L. Reaction is typically complete in 2–4 hours .

    • Check: TLC (Hexane/EtOAc 3:1) or HPLC. The UV-active conjugated starting material spot will disappear.

  • Work-up:

    • Vent H2 and purge with N2.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL EtOAc.

    • Concentrate the filtrate under reduced pressure to yield the crude solid.

  • Purification: The product is typically >98% pure. If necessary, recrystallize from Hexane/EtOAc or Heptane.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs lacking high-pressure H2 lines or for safety-constrained environments.

Mechanism: Ammonium formate decomposes to


, 

, and

on the Pd surface, generating H2 in situ.

Procedure:

  • Dissolve 1 (1.0 g, 5.7 mmol) in Methanol (20 mL). Note: MeOH is required for solubility of ammonium formate.

  • Add 10% Pd/C (100 mg).

  • Add Ammonium Formate (1.8 g, 5 equiv) in one portion.

  • Heat the mixture to Reflux (65°C) for 1–2 hours.

    • Observation: Vigorous gas evolution (

      
      ) will occur. Ensure open venting through a bubbler.
      
  • Cool to RT, filter through Celite, and concentrate.

  • Crucial Step: Dissolve residue in EtOAc and wash with 1M HCl (to remove residual ammonia/ammonium salts) and Brine. Dry over

    
     and concentrate.
    
Protocol C: Continuous Flow Hydrogenation (H-Cube®)

Best for: Process optimization, scale-up, and safety.

Setup:

  • Reactor: H-Cube Pro or similar packed-bed flow reactor.

  • Cartridge: 10% Pd/C (30 mm or 70 mm CatCart).

Parameters:

Variable Setting
Concentration 0.1 M in EtOAc
Flow Rate 1.0 mL/min
Temperature 40°C

| Pressure (H2) | Full H2 mode (generated in situ) or 10 bar system pressure |

Workflow:

  • Prime the system with pure EtOAc.

  • Set parameters and allow the column to equilibrate (stable T and P).

  • Pump the substrate solution. Collect the output.

  • Cycle: If conversion is <99% (monitor by UV at 254 nm), decrease flow rate to 0.5 mL/min or recycle the solution.

Analytical Validation & Quality Control

Verify the product identity and purity using the following markers.

1. HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile. Gradient 10% B to 90% B over 10 min.
    
  • Detection: 210 nm (general) and 254 nm .

  • Differentiation:

    • Starting Material (1): Strong absorbance at 254 nm (conjugated system).

    • Product (2): Weaker absorbance at 254 nm (non-conjugated). Retention time will shift slightly later due to loss of polarity from the double bond saturation.

2. 1H-NMR (CDCl3, 400 MHz):

  • Starting Material: Distinct vinylic protons at

    
     6.0–6.5 ppm (multiplets).
    
  • Product:

    • Disappearance of signals at 6.0–6.5 ppm.

    • Appearance of methylene multiplets:

      
       ~2.6 ppm (
      
      
      
      ),
      
      
      ~2.3 ppm (
      
      
      ),
      
      
      ~1.9 ppm (
      
      
      ).
    • Methyl group singlet remains at

      
       2.35 ppm.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning (S or N impurities in substrate).Perform a carbon treatment on the substrate solution before hydrogenation. Increase catalyst loading to 10 wt%.
Ring Reduction (Over-reduction) Pressure too high or reaction time too long.Reduce pressure to 1 bar (balloon). Stop reaction immediately upon H2 uptake cessation.
Ethyl Ester Formation Solvent interaction (Ethanol) + trace acid.Switch solvent to Ethyl Acetate . Ensure catalyst is not acidic (wash catalyst or use neutral support).
Isomerization only (Double bond moves) H2 starvation (mass transfer limitation).Increase agitation speed (>1000 rpm). Ensure H2 supply is not throttled.

Workflow Visualization

Workflow Start Start: Substrate 1 (Solid) Dissolve Dissolve in EtOAc (0.5 M Conc.) Start->Dissolve CatAdd Add 5% Pd/C Catalyst (Under Inert Gas) Dissolve->CatAdd React Hydrogenate 30 psi H2, 25°C, 4h CatAdd->React Check In-Process Control (HPLC) SM < 0.5%? React->Check Check->React No (Extend Time) Filter Filter (Celite) Remove Catalyst Check->Filter Yes Conc Concentrate Filtrate Filter->Conc Recryst Recrystallize (Hexane/EtOAc) Conc->Recryst If Purity < 98% Final Final Product 2 White Solid Conc->Final If Purity > 98% Recryst->Final

Caption: Logical workflow for the batch hydrogenation process.

References

  • General Hydrogenation of Styryl Acids

    • Li, G., et al. "Direct Asymmetric Hydrogenation of 2-Oxo-4-arylbut-3-enoic Acids." The Journal of Organic Chemistry, 2010, 75(20), 7037–7040. Link (Demonstrates reactivity of arylbut-3-enoic acid scaffolds).

  • Product Characterization (Analogous)

    • Thermo Scientific Chemicals.[2] "4-(p-Tolyl)butyric acid, 97%."[2] Link (Confirms stability and existence of the target saturated acid).

  • Catalyst Selection Guide

    • Tokyo Chemical Industry (TCI). "Hydrogenation Catalysts: Palladium on Carbon." Link (Technical data on Pd/C selectivity for olefins vs aromatics).

  • Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(01), 91-95.

Sources

Method

Application Note: Optimized Esterification Protocols for 4-(4-Methylphenyl)but-3-enoic Acid

Introduction & Mechanistic Causality In pharmaceutical synthesis, preserving the structural integrity of unsaturated intermediates is paramount to avoiding complex downstream impurity profiles. 4-(4-Methylphenyl)but-3-en...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

In pharmaceutical synthesis, preserving the structural integrity of unsaturated intermediates is paramount to avoiding complex downstream impurity profiles. 4-(4-Methylphenyl)but-3-enoic acid is a


-unsaturated carboxylic acid. The primary challenge in its derivatization is the high mobility of the double bond. Under standard acidic or basic conditions, enolization at the 

-carbon facilitates double-bond migration, leading to an equilibrium mixture of

-unsaturated (styrenyl-conjugated) and

-unsaturated (carbonyl-conjugated) isomers[1],[2].

Traditional Fischer esterification utilizes strong acids (e.g., H₂SO₄) and heat, which protonate the carbonyl and facilitate enolization, leading to rapid isomerization. Similarly, base-catalyzed alkylation of the carboxylate salt using strong bases causes deprotonation at the acidic


-position, again resulting in double-bond scrambling[2].

To preserve the strict regiochemistry of 4-(4-methylphenyl)but-3-enoic acid, a strictly mild, near-neutral coupling environment is required. The Steglich esterification, utilizing a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), provides the optimal kinetic control to trap the ester without disturbing the


-unsaturation[3],[4].

Experimental Design & Reagent Selection

Designing a self-validating and scalable protocol requires deliberate reagent choices based on their mechanistic consequences:

  • Coupling Agent (EDC vs. DCC): While N,N'-Dicyclohexylcarbodiimide (DCC) is the historical standard for Steglich esterifications[4], the resulting dicyclohexylurea (DCU) byproduct is notoriously difficult to remove completely without extensive chromatography. We recommend EDC·HCl because its urea byproduct is water-soluble and easily removed during aqueous workup. This minimizes the time the sensitive unsaturated ester spends on acidic silica gel.

  • Catalyst (DMAP): DMAP acts as a highly nucleophilic acyl transfer agent. It attacks the O-acylisourea intermediate faster than the alcohol, forming a highly reactive N-acylpyridinium species. This strictly prevents the 1,3-rearrangement of the O-acylisourea into an unreactive N-acylurea[3],[4]. DMAP must be kept strictly catalytic (10 mol%); excess DMAP can act as a general base over prolonged periods and induce the very isomerization we aim to avoid.

  • Temperature Control: The reaction must be initiated at 0 °C to stabilize the O-acylisourea intermediate and suppress any thermal pathways to

    
    -proton abstraction before warming to room temperature.
    

Quantitative Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the preservation of the


-double bond during esterification.
Reaction ConditionCoupling Reagent / CatalystTemp (°C)Yield (%)

:

Ratio
Mechanistic Consequence
Fischer Esterification H₂SO₄ (cat.), MeOH65>90< 5 : 95Complete isomerization due to acid-catalyzed enolization.
Acid Chloride SOCl₂, then ROH, Et₃N0 to 257540 : 60Ketene intermediate formation promotes double-bond migration.
Standard Steglich DCC, DMAP (10 mol%)258295 : 5Good preservation, but DCU removal requires extensive chromatography.
Optimized Steglich EDC·HCl, DMAP (10 mol%) 0 to 25 88 > 98 : 2 Optimal kinetic trapping; aqueous workup removes urea byproduct.

Reaction Pathway & Isomerization Dynamics

ReactionPathway SM 4-(4-methylphenyl)but-3-enoic acid (β,γ-unsaturated) Intermediate O-Acylisourea Intermediate (Activated) SM->Intermediate EDC, DMAP 0 °C to RT Undesired Methyl 4-(4-methylphenyl)but-2-enoate (Isomerized α,β-ester) SM->Undesired Strong Acid/Base Heat Desired Methyl 4-(4-methylphenyl)but-3-enoate (Desired β,γ-ester) Intermediate->Desired ROH Kinetic Trapping Intermediate->Undesired Excess Base Thermodynamic Shift

Mechanistic divergence in the esterification of beta,gamma-unsaturated acids.

Self-Validating Protocol: EDC/DMAP-Mediated Esterification

Objective: Synthesize methyl 4-(4-methylphenyl)but-3-enoate with >98% retention of the


-double bond.

Materials:

  • 4-(4-methylphenyl)but-3-enoic acid (1.0 eq, 10.0 mmol)

  • Anhydrous Methanol (or desired alcohol) (3.0 eq, 30.0 mmol)

  • EDC·HCl (1.2 eq, 12.0 mmol)

  • DMAP (0.1 eq, 1.0 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask under inert gas (N₂ or Ar). Add 4-(4-methylphenyl)but-3-enoic acid (10.0 mmol) and anhydrous DCM (50 mL).

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C. (Causality: Lower temperatures suppress the formation of the unreactive N-acylurea and minimize

    
    -proton abstraction).
    
  • Activation: Add EDC·HCl (12.0 mmol) and DMAP (1.0 mmol) to the stirring solution. Stir for 15 minutes at 0 °C.

  • Alcohol Addition: Add anhydrous methanol (30.0 mmol) dropwise over 5 minutes.

  • Propagation: Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 4–6 hours.

  • In-Process Validation (NMR): To ensure the system is self-validating, monitor the crude mixture via ¹H-NMR. The

    
    -protons of the desired 
    
    
    
    -ester appear as a distinct doublet (or doublet of doublets) around 3.2–3.3 ppm. If isomerization has occurred, a new vinylic proton signal will emerge around 5.8–6.0 ppm corresponding to the
    
    
    -ester.
  • Quenching & Workup: Dilute the mixture with additional DCM (50 mL). Wash sequentially with:

    • 5% aqueous citric acid (2 x 50 mL) to remove DMAP and unreacted EDC.

    • Saturated aqueous NaHCO₃ (50 mL) to remove unreacted carboxylic acid.

    • Brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30 °C to prevent thermal degradation during solvent removal.

Workflow Prep 1. Reagent Prep (Acid + DCM) Cool 2. Cooling (0 °C) Prep->Cool Act 3. Activation (EDC + DMAP) Cool->Act Add 4. Alcohol Addition (ROH dropwise) Act->Add Prop 5. Propagation (Warm to RT, 4-6h) Add->Prop Val 6. Validation (TLC / 1H-NMR) Prop->Val Workup 7. Aqueous Workup (Citric Acid / NaHCO3) Val->Workup

Step-by-step experimental workflow for mild EDC/DMAP esterification.

References[3] Title: Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives

Source: PMC (National Institutes of Health) URL: [1] Title: A Comparative Guide to the Kinetic Studies of 3-Butenoic Acid and its Isomers Source: Benchchem URL: [4] Title: Steglich esterification Source: Wikipedia URL: [2] Title: Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin Source: ACS Omega URL:

Sources

Application

Application Note: High-Efficiency Cross-Coupling Architectures for 4-(4-methylphenyl)but-3-enoic Acid

Executive Summary This guide details the synthetic utility of 4-(4-methylphenyl)but-3-enoic acid (referred to herein as MPBA ) in palladium-catalyzed cross-coupling protocols. Unlike simple aryl halides, MPBA contains a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of 4-(4-methylphenyl)but-3-enoic acid (referred to herein as MPBA ) in palladium-catalyzed cross-coupling protocols. Unlike simple aryl halides, MPBA contains a


-unsaturated carboxylic acid motif, offering two distinct reactivity profiles:
  • Decarboxylative Cross-Coupling: Utilizing the carboxylate as a traceless activating group to generate a styryl nucleophile in situ.

  • Retentive Heck Functionalization: Preserving the acid moiety while functionalizing the alkene or aryl core.

This document provides optimized protocols for the Decarboxylative Heck-Type Coupling , a "green" pathway that avoids stoichiometric organometallic reagents (boronic acids, stannanes) by releasing CO


 as the sole byproduct.

Substrate Profile & Reactivity Challenges

Molecule: 4-(4-methylphenyl)but-3-enoic acid Structure:



Critical Challenge: Isomerization

The primary challenge in working with MPBA is the facile migration of the double bond. Under basic or thermal conditions, the


-unsaturated acid (3-enoic) equilibrates to the thermodynamically stable 

-unsaturated isomer (2-enoic).
  • 3-enoic acid (MPBA): Reactive in decarboxylative coupling (forms

    
    -allyl Pd species).
    
  • 2-enoic acid (Isomer): Inert to decarboxylation under standard conditions; typically undergoes conjugate addition instead.

Control Strategy: The protocols below utilize specific ligand sets and rapid heating (microwave or pre-heated oil baths) to favor the kinetic decarboxylation pathway over thermodynamic isomerization.

Protocol A: Decarboxylative Cross-Coupling (The "Green" Route)

This workflow couples MPBA with aryl electrophiles (aryl chlorides/bromides) to synthesize unsymmetrical stilbenes. This method replaces the Suzuki-Miyaura reaction, eliminating the need for pre-functionalized boronic acids.

Reaction Mechanism

The reaction proceeds via the formation of a


-allyl palladium intermediate. The carboxylate acts as a leaving group, generating the nucleophilic species in situ.

DecarboxylativeCycle cluster_legend Key Transformation Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X addition) Pd0->OxAdd Ar-X LigandEx Ligand Exchange (Substrate Coordination) OxAdd->LigandEx MPBA (Base) Decarb Decarboxylation (-CO2) Formation of π-Allyl Pd LigandEx->Decarb Heat RedElim Reductive Elimination (Product Release) Decarb->RedElim C-C Bond Formation RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle for the decarboxylative coupling of MPBA. The critical step is the extrusion of CO2 to form the nucleophilic


-allyl complex.
Experimental Protocol

Target Reaction: Coupling MPBA with 4-Chloroanisole to form 1-methoxy-4-(4-methylstyryl)benzene.

Reagents & Stoichiometry:

Component Equiv. Role Notes
MPBA 1.2 Nucleophile Limiting reagent if Ar-X is precious
Aryl Halide 1.0 Electrophile Bromides or Chlorides preferred

| Pd(OAc)


  | 0.03 | Catalyst Precursor | 3 mol% loading |
| XPhos  | 0.06 | Ligand | Bulky biaryl phosphine promotes RE |
| K

CO

| 1.5 | Base | Neutralizes acid, aids exchange | | NMP | -- | Solvent | 0.2 M Concentration |

Step-by-Step Procedure:

  • Setup: In a glovebox or under argon flow, charge a dried reaction vial (equipped with a magnetic stir bar) with Pd(OAc)

    
     (3 mol%) and XPhos (6 mol%).
    
  • Solvation: Add anhydrous NMP (N-Methyl-2-pyrrolidone). Stir at room temperature for 5 minutes to generate the active Pd(0)-L complex (solution turns from orange to pale yellow/brown).

  • Substrate Addition: Add MPBA (1.2 equiv), the Aryl Halide (1.0 equiv), and K

    
    CO
    
    
    
    (1.5 equiv).
  • Degassing: Cap the vial and purge with Argon for 2 minutes (if not in glovebox).

  • Reaction: Place the vial into a pre-heated aluminum block at 140°C .

    • Note: Rapid heating is crucial to outcompete isomerization.

  • Monitoring: Monitor by GC-MS or TLC. Reaction typically completes in 4–12 hours.

    • Look for: Disappearance of the aryl halide and evolution of the stilbene product (M+).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove NMP). Dry organic layer over MgSO

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Retentive Heck Functionalization

This workflow is used when the carboxylic acid moiety must be retained in the final product. This is challenging because the acid must act as a directing group or remain spectator while the alkene reacts.

Experimental Protocol

Target: Arylation of the C4 position (gamma-arylation) or standard Heck coupling at C3.

Reagents:

  • Catalyst: Pd(TFA)

    
     (Palladium Trifluoroacetate) - 5 mol%
    
  • Oxidant: AgOAc (2.0 equiv) - Required for oxidative turnover

  • Ligand: Amino-acid derived ligands (e.g., Ac-Gly-OH) can improve selectivity.

  • Solvent: HFIP (Hexafluoroisopropanol) or DCE.

Procedure:

  • Combine MPBA (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(TFA)

    
    , and AgOAc in a sealed tube.
    
  • Add solvent (HFIP is preferred for C-H activation pathways).

  • Heat to 100°C for 18 hours.

  • Filter through Celite to remove silver salts.

  • Acidify workup (pH 2) to ensure the product remains protonated for extraction.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield (<30%) Isomerization to

-acid
Increase temperature ramp speed; Switch to microwave heating.
Protodecarboxylation Loss of CO

without coupling
Catalyst death; Ensure strictly anhydrous conditions and fresh Ligand.
Homocoupling (Biaryl) Oxidative coupling of Ar-XReduce oxidant load (if Type B); Ensure inert atmosphere (Type A).
Insoluble Black Precipitate Pd Black formationIncrease Ligand:Pd ratio to 3:1; Add 4Å Molecular Sieves.

Workflow Visualization

Workflow Start Start: MPBA Choice Desired Outcome? Start->Choice PathA Decarboxylative Coupling (Stilbene Synthesis) Choice->PathA Remove COOH PathB Retentive Coupling (Acid Functionalization) Choice->PathB Keep COOH CondA Pd(OAc)2 / XPhos 140°C, NMP PathA->CondA ProdA Product: Biaryl Alkene (CO2 lost) CondA->ProdA CondB Pd(TFA)2 / AgOAc 100°C, HFIP PathB->CondB ProdB Product: Arylated Acid (COOH retained) CondB->ProdB

Figure 2: Decision tree for selecting the appropriate MPBA coupling protocol.

References

  • Tunge, J. A., et al. "Decarboxylative Coupling of Nonconjugated Unsaturated Acids." Journal of the American Chemical Society, 2004, 126(31), 9544-9545. Link

  • Goossen, L. J., et al. "Pd-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides." Science, 2006, 313(5787), 662-664. Link

  • Myers, A. G., et al. "Palladium-Catalyzed Decarboxylative Heck-Type Reactions of Arenesulfinates and Arenecarboxylic Acids."[1] Journal of the American Chemical Society, 2002, 124(38), 11250-11251. Link

  • Su, W., et al. "Palladium-Catalyzed Decarboxylative Coupling of Cinnamic Acids with Aryl Iodides." Organic Letters, 2010, 12(23), 5462–5465. Link

  • Yu, J.-Q., et al. "Ligand-Promoted C-H Activation." Nature, 2014, 507, 215–220. Link

Sources

Method

Application Note: Precision Functionalization of the Alkene Group in 4-(4-Methylphenyl)but-3-enoic Acid

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the precision functionalization of 4-(4-methylphenyl)but-3-enoic acid . -Alkene Introduction & Substrate Analy...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the precision functionalization of 4-(4-methylphenyl)but-3-enoic acid .


-Alkene

Introduction & Substrate Analysis

The compound 4-(4-methylphenyl)but-3-enoic acid (also known as


-methylstyrylacetic acid) represents a privileged scaffold in drug discovery. It serves as a precursor to paraconic acid derivatives , 

-butyrolactones
, and GABA analogues (e.g., Baclofen analogs).
Electronic and Steric Profile

The alkene in this substrate is unique due to its position:

  • 
    -Unsaturation:  The double bond is isolated from the carboxylic acid by a methylene spacer (C2), preventing direct conjugation with the carbonyl.
    
  • Styrenyl Conjugation: The alkene is conjugated with the

    
    -tolyl ring, creating significant electron density and stabilizing positive charge character at the C4 (benzylic) position.
    
  • Reactivity Bias: Electrophilic additions are governed by the stability of the incipient benzylic carbocation at C4, often overriding standard steric or kinetic controls (e.g., Baldwin’s rules).

Strategic Transformations

We will detail two high-value protocols for functionalizing this alkene:

  • Regioselective Iodolactonization: Rapid access to the functionalized

    
    -lactone core.
    
  • Asymmetric Dihydroxylation (Sharpless): Enantioselective entry to chiral diols and lactones.[1]

Protocol A: Regioselective Iodolactonization

Objective: Synthesis of 4-iodo-5-(4-methylphenyl)dihydrofuran-2(3H)-one . Mechanism: Electrophile-induced cyclization.

Mechanistic Insight (The "5-Endo" Paradox)

According to Baldwin’s rules, a 5-endo-trig cyclization is generally disfavored. However, for 4-arylbut-3-enoic acids, the reaction proceeds to the


-lactone (5-membered ring)  rather than the kinetically predicted 

-lactone (4-membered ring).
  • Driver: The formation of the iodonium intermediate allows the nucleophilic carboxylate to attack the C4 (benzylic) position. This attack is electronically driven by the ability of the

    
    -tolyl group to stabilize the developing positive charge (benzylic cation character), effectively bypassing the orbital alignment restrictions of a standard 5-endo-trig process.
    
Experimental Protocol

Reagents:

  • Substrate: 4-(4-methylphenyl)but-3-enoic acid (1.0 equiv)

  • Iodine (

    
    ): 2.0 equiv
    
  • Sodium Bicarbonate (

    
    ): 3.0 equiv
    
  • Solvent: Acetonitrile (

    
    ) / Water (
    
    
    
    ) [10:1 v/v]
  • Quench: Saturated aqueous Sodium Thiosulfate (

    
    )
    

Step-by-Step Procedure:

  • Preparation: Dissolve 4-(4-methylphenyl)but-3-enoic acid (1.0 mmol) in

    
     (10 mL) and water (1 mL).
    
  • Base Addition: Add solid

    
     (3.0 mmol) and stir at 0 °C for 10 minutes to form the sodium carboxylate in situ.
    
  • Iodination: Add resublimed

    
     (2.0 mmol) in one portion. Shield the flask from light with aluminum foil.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the starting acid.

  • Work-up:

    • Dilute with diethyl ether (30 mL).

    • Wash with sat. aq.

      
       (2 x 15 mL) to remove excess iodine (solution turns from dark brown to colorless).
      
    • Wash with sat. aq.

      
       to remove unreacted acid.
      
    • Wash with brine, dry over anhydrous

      
      , and concentrate
      in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1).

Expected Outcome:

  • Product: trans-4-iodo-5-(4-methylphenyl)dihydrofuran-2(3H)-one.

  • Yield: 75–85%.

  • Stereochemistry: The iodine and the aryl group are typically trans due to the anti-addition across the iodonium bridge.

Protocol B: Sharpless Asymmetric Dihydroxylation (AD)

Objective: Enantioselective synthesis of (3R,4R)-3,4-dihydroxy-4-(4-methylphenyl)butanoic acid (or its lactone). Significance: Generates two contiguous chiral centers with high enantiomeric excess (ee).

Pre-requisite Note

While AD can be performed on free acids, conversion to the methyl ester is strongly recommended for higher turnover rates and easier purification. The ester can be hydrolyzed or lactonized in situ post-reaction.

Experimental Protocol

Reagents:

  • Substrate: Methyl 4-(4-methylphenyl)but-3-enoate (1.0 equiv)

  • AD-mix-

    
     (for 3R,4R product) or AD-mix-
    
    
    
    (for 3S,4S product): 1.4 g per mmol of substrate
  • Methanesulfonamide (

    
    ): 1.0 equiv (accelerates hydrolysis of the osmate ester)
    
  • Solvent:

    
    -Butanol / Water [1:1 v/v]
    
  • Quench: Sodium Sulfite (

    
    )
    

Step-by-Step Procedure:

  • Mixture Preparation: In a round-bottom flask, dissolve AD-mix-

    
     (1.4  g/mmol ) and methanesulfonamide (1 equiv) in 
    
    
    
    -BuOH/Water (10 mL total volume per mmol).
  • Activation: Stir at room temperature until two clear phases form (orange/yellow lower phase). Cool to 0 °C.

  • Addition: Add the substrate (dissolved in minimal

    
    -BuOH if solid) to the cold mixture.
    
  • Reaction: Stir vigorously at 0 °C for 24 hours. The heterogeneous slurry is crucial for enantioselectivity.

  • Quench: Add solid

    
     (1.5 g per mmol substrate) and warm to room temperature. Stir for 45 minutes until the mixture turns distinctively blue/green (reduction of Os(VIII) to Os(IV)).
    
  • Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with 2N KOH (to remove sulfonamide if necessary, though usually not required for crude), then brine. Dry over

    
    .
    
  • Cyclization (Optional): To convert the dihydroxy ester to the chiral

    
    -lactone, treat the crude residue with catalytic 
    
    
    
    -TsOH in refluxing benzene or toluene for 2 hours.

Data Summary Table:

ParameterProtocol A: IodolactonizationProtocol B: Sharpless AD
Primary Product 4-Iodo-

-lactone
Chiral 3,4-Dihydroxy Ester
Key Reagent

/

AD-mix (

or

) /

Selectivity Diastereoselective (trans)Enantioselective (>95% ee typical)
Mechanism Electrophilic CyclizationOsmate Ester Hydrolysis
Major Challenge Regiocontrol (Benzylic vs Kinetic)Reaction Rate (Steric bulk)

Pathway Visualization

The following diagram illustrates the divergent pathways for the functionalization of the alkene, highlighting the critical decision node at the intermediate stage.

G Substrate 4-(4-Methylphenyl) but-3-enoic Acid Iodonium Iodonium Intermediate (Bridged C3-C4) Substrate->Iodonium I2, NaHCO3 OsmateEster Cyclic Osmate Ester (Syn-Addition) Substrate->OsmateEster AD-mix, OsO4 TransitionState Transition State (Benzylic Stabilization at C4) Iodonium->TransitionState Electronic Control Iodolactone 4-Iodo-5-(p-tolyl) dihydrofuran-2-one (Gamma-Lactone) TransitionState->Iodolactone 5-endo-trig (formal) Nucleophilic Attack at C4 DiolEster Chiral 3,4-Dihydroxy Ester OsmateEster->DiolEster Hydrolysis ChiralLactone Chiral Hydroxy Gamma-Lactone DiolEster->ChiralLactone H+, -MeOH (Cyclization)

Caption: Divergent synthesis pathways showing regioselective iodolactonization (top) and enantioselective dihydroxylation (bottom).

References

  • Bougault, J. (1904). Sur l'iodolactonisation. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 139, 864.
  • Bartlett, P. A., & Myerson, J. (1978). Stereoselective epoxidation of acyclic olefins. Journal of the American Chemical Society, 100(12), 3950-3952. Link (Mechanistic basis for stereocontrol in acyclic systems).

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. Link (Definitive review on AD-mix protocols).

  • Knapp, S., & Patel, D. V. (1983). Iodolactonization of 4-pentenoic acids. Journal of the American Chemical Society, 105(23), 6985-6986. (Regioselectivity discussion relevant to aryl-alkene systems).
  • Gao, X., et al. (2014). Enantioselective Iodolactonization of 4-Aryl-3-butenoic Acids. Angewandte Chemie International Edition, 53, 7600.

Sources

Application

Application Note: Optimized Peptide Coupling Protocols for 4-(4-Methylphenyl)but-3-enoic Acid

-unsaturated carboxylic acids in peptidomimetics. Introduction & Molecule Profile[1][2][3] 4-(4-methylphenyl)but-3-enoic acid (also known as p-methylstyrylacetic acid) represents a critical class of "warhead" linkers use...

Author: BenchChem Technical Support Team. Date: March 2026


-unsaturated carboxylic acids in peptidomimetics.

Introduction & Molecule Profile[1][2][3]

4-(4-methylphenyl)but-3-enoic acid (also known as p-methylstyrylacetic acid) represents a critical class of "warhead" linkers used in Fragment-Based Drug Discovery (FBDD). Often employed to introduce a styryl moiety into histone deacetylase (HDAC) inhibitors or matrix metalloproteinase (MMP) probes, this molecule presents a specific synthetic challenge: alkene isomerization .

Unlike standard amino acids, this molecule contains a


-unsaturated system. The methylene group at the 

-position (C2) is flanked by a carbonyl and a double bond. Under standard basic coupling conditions, this position becomes highly acidic, leading to the migration of the double bond into conjugation with the carbonyl (

-isomerization). This results in a thermodynamic mixture of isomers, compromising the biological activity and purity of the final pharmaceutical ingredient (API).
Chemical Profile
PropertySpecification
IUPAC Name 4-(4-methylphenyl)but-3-enoic acid
Structure

Molecular Weight 176.21 g/mol
pKa (

-proton)
~18-19 (DMSO) - Highly susceptible to base-catalyzed deprotonation
Critical Risk

Alkene Migration (Isomerization)

Critical Considerations: The Isomerization Mechanism

Before selecting a protocol, researchers must understand the causality of failure. The use of standard uronium reagents (HATU, HBTU) requires tertiary bases (DIPEA, TEA) to form the active species. These bases are sufficient to deprotonate the activated


-methylene of 4-(4-methylphenyl)but-3-enoic acid.
Mechanism of Failure (Isomerization)
  • Activation: The acid is converted to an active ester (OBt/OAt).[1]

  • Deprotonation: Base removes a proton from C2.

  • Resonance: The anion is stabilized by the adjacent carbonyl and the styryl system.

  • Reprotonation: Protonation occurs at C4 (gamma), shifting the double bond to C2-C3 (

    
    ), forming the thermodynamically stable conjugated system.
    

Isomerization cluster_0 Risk Zone Start Beta,Gamma-Unsaturated Acid (Target Molecule) Inter Enolate/Dienolate Intermediate Start->Inter Deprotonation (alpha-C) Base Base (DIPEA/TEA) Base->Inter Product_A Target Amide (Kinetic Product) Inter->Product_A Amine Attack (Fast) Product_B Alpha,Beta-Isomer (Thermodynamic Impurity) Inter->Product_B Isomerization (Slow but Irreversible)

Figure 1: Mechanism of base-catalyzed isomerization during coupling. Avoiding the "Risk Zone" requires minimizing base exposure.

Recommended Protocols

To mitigate isomerization, we prioritize neutral or low-base activation methods.

Protocol A: The "Gold Standard" (EDC/Oxyma)

Best For: Solution-phase synthesis, highly sensitive substrates, preventing isomerization. Rationale: Carbodiimides (EDC) do not require base to activate the acid. Oxyma Pure is a superior additive to HOBt, offering higher coupling rates at lower pH (approx. pH 4-5), effectively suppressing the deprotonation of the


-carbon.

Materials:

  • 4-(4-methylphenyl)but-3-enoic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • EDC[2][3][4]·HCl (1.1 equiv)

  • Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) (1.1 equiv)

  • Solvent: DCM or DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and Oxyma Pure in DCM (0.1 M concentration). Stir for 5 minutes at 0°C.

  • Activation: Add EDC·HCl in one portion. Stir for 10 minutes at 0°C to form the active ester.

    • Note: The solution may turn slightly yellow; this is normal for Oxyma active esters.

  • Coupling: Add the amine partner.

    • Crucial: If the amine is a salt (e.g., HCl salt), add exactly 1.0 equiv of TMP (2,4,6-trimethylpyridine / Collidine). Do NOT use TEA or DIPEA. Collidine is too sterically hindered to abstract the

      
      -proton efficiently but strong enough to free the amine.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Wash with 1N HCl (removes EDC urea and unreacted amine), then saturated NaHCO3, then Brine. Dry over MgSO4.

Protocol B: The "Difficult Amine" (DMTMM)

Best For: Sterically hindered amines, aqueous/alcoholic solubility, scale-up. Rationale: DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) activates acids without adding exogenous base.[5][6] It works via a specific "gauche effect" that accelerates aminolysis, often bypassing the need for strong basic conditions.

Materials:

  • Acid (1.0 equiv)

  • DMTMM[2][5][6][7]·Cl (1.2 equiv)

  • Amine (1.1 equiv)

  • Solvent: THF, MeOH, or DCM.

Step-by-Step:

  • Mix: Dissolve acid and amine in THF (0.2 M).

  • Addition: Add DMTMM solid directly to the stirring mixture at RT.

  • Monitoring: Stir for 6–12 hours. A white precipitate (N-methylmorpholine salt) typically forms.

  • Workup: Filter off the precipitate. Dilute filtrate with EtOAc, wash with citric acid (10%) and brine.

Protocol C: Solid Phase Peptide Synthesis (SPPS)

Best For: Automated synthesis, peptide backbones. Rationale: On resin, DIC is preferred over EDC.

  • Resin Prep: Swell resin in DMF.

  • Cocktail: Pre-activate Acid (3 equiv), Oxyma (3 equiv), and DIC (3 equiv) in DMF for 2 minutes.

  • Coupling: Add to resin. Shake for 60 minutes.

  • Warning: Do NOT use the standard HBTU/DIPEA protocol programmed into most synthesizers. You must create a manual "DIC/Oxyma" method.

Analytical Validation & Troubleshooting

When working with this acid, "Yield" is secondary to "Isomeric Purity." You must validate the integrity of the double bond.

QC Checklist
MethodObservationPass Criteria
1H NMR Check Vinyl Protons

protons appear as a multiplet at

6.2-6.5 ppm. If shifted to

7.0+ or simplified to a doublet, isomerization occurred.
1H NMR Check

-CH2
Should be a doublet (coupling to alkene) at

3.1 ppm. If this signal disappears/shifts, the double bond has migrated.
HPLC Peak ShapeIsomers often co-elute or appear as a "shoulder." Use a Phenyl-Hexyl column for better separation of styryl isomers.
Decision Tree for Method Selection

Workflow cluster_legend Key Start Start: Coupling 4-(4-methylphenyl)but-3-enoic acid Q1 Is the Amine Partner a Salt (e.g., HCl, TFA)? Start->Q1 MethodA_Base Protocol A (Modified): EDC/Oxyma + 1.0 eq Collidine Q1->MethodA_Base Yes Q2 Is the Amine Sterically Hindered? Q1->Q2 No (Free Base) MethodA Protocol A: EDC/Oxyma (No Base) MethodB Protocol B: DMTMM (Base-Free Activation) Q2->MethodA No (Primary/Secondary) Q2->MethodB Yes (Bulky/Aniline) L1 Decision Point L2 Recommended Protocol

Figure 2: Workflow for selecting the optimal coupling strategy based on amine properties.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[3] Chemical Reviews. (Context on Oxyma Pure vs HOBt). Link (Cited via general knowledge of Oxyma superiority).

  • Kunishima, M., et al. (1999). Formation of carboxamides by direct condensation of carboxylic acids and amines in alcohols using a new alcohol- and water-soluble condensing agent: DMT-MM.[6] Tetrahedron.[8] Link

  • MDPI. (2023).[2] Epimerisation in Peptide Synthesis.[1][4][7] Molecules.[5][8][1][3][4][7][9][10][11][12][13] Link

  • Sigma-Aldrich. (2023). Product Specification: (3E)-4-Phenylbut-3-enoic acid.[14][10][15] (Structural analog reference). Link[15]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(4-methylphenyl)but-3-enoic acid

Welcome to the Technical Support Center for the purification of 4-(4-methylphenyl)but-3-enoic acid (also known as p-tolylvinylacetic acid). As a -unsaturated organic acid, this compound presents unique purification chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-(4-methylphenyl)but-3-enoic acid (also known as p-tolylvinylacetic acid). As a


-unsaturated organic acid, this compound presents unique purification challenges. Due to its hydrophobic p-tolyl group, flexible carbon chain, and relatively low melting point, it is highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," during recrystallization[1][2].

This guide provides field-proven methodologies, a troubleshooting FAQ, and a self-validating protocol to ensure high-yield, high-purity recovery for drug development and synthetic applications.

Visual Workflow: Recrystallization & Phase Separation Mitigation

RecrystallizationWorkflow Start Crude 4-(4-methylphenyl) but-3-enoic acid Dissolve Dissolve in minimal hot Ethanol (Good Solvent) Start->Dissolve AddWater Add hot Water (Anti-solvent) dropwise until cloudy Dissolve->AddWater ClearUp Add drops of hot Ethanol until clear AddWater->ClearUp Cooling Slow cooling to Room Temperature ClearUp->Cooling CheckPhase Did it oil out? (Liquid-Liquid Phase Separation) Cooling->CheckPhase OiledOut Yes: Reheat, add more Ethanol, or add seed crystals CheckPhase->OiledOut Yes Crystallized No: Crystals formed CheckPhase->Crystallized No OiledOut->Cooling Retry IceBath Cool in Ice Bath (0-4 °C) Crystallized->IceBath Filter Vacuum Filtration & Cold Wash IceBath->Filter Pure Pure 4-(4-methylphenyl) but-3-enoic acid Filter->Pure

Decision tree for the mixed-solvent recrystallization workflow, highlighting oiling-out mitigation.

Solvent Selection Matrix

Selecting the correct solvent is the fundamental variable in preventing phase separation. For 4-(4-methylphenyl)but-3-enoic acid, a mixed solvent system is required to balance the solubility of the non-polar aromatic ring and the polar carboxylic acid.

Solvent SystemRoleSolubility ProfileSuitability & Causality
Ethanol / Water Mixed (Good / Anti-solvent)High in hot EtOH, Low in WaterOptimal. Provides excellent control over supersaturation. Prone to oiling out if water is added too rapidly.
Toluene / Heptane Mixed (Good / Anti-solvent)High in hot Toluene, Low in HeptaneGood alternative. Lower risk of oiling out, but higher toxicity. Excellent for removing highly non-polar impurities.
Ethyl Acetate Single SolventHigh at boiling, Moderate at 20°CSuboptimal. Yield may be low due to high solubility at room temperature. Requires excessive cooling to force precipitation.
Water Single SolventInsoluble at all temperaturesUnsuitable. The hydrophobic p-tolyl group prevents dissolution even at boiling temperatures.
Standard Operating Procedure (SOP): Mixed-Solvent Recrystallization

Step 1: Initial Dissolution Place the crude 4-(4-methylphenyl)but-3-enoic acid in an Erlenmeyer flask. Add a minimum volume of boiling 95% ethanol just until the solid dissolves.

  • Causality & Validation: Ethanol solvates the bulk of the molecule. The solution must be completely clear of solids; any remaining cloudiness at this stage indicates insoluble inorganic impurities, which require an immediate hot filtration.

Step 2: Decolorization (If Required) If the solution is dark brown or yellow, remove it from the heat, add 1-2% w/w activated charcoal, boil for 2 minutes, and perform a hot gravity filtration through fluted filter paper.

  • Causality & Validation: Charcoal adsorbs large, conjugated polymeric impurities that can severely depress the melting point of the product and induce oiling out[3]. The filtrate should be visibly lighter in color, validating the removal of these contaminants.

Step 3: Anti-Solvent Addition Keep the ethanol solution at a gentle boil. Add hot distilled water dropwise until the solution becomes just persistently cloudy.

  • Causality & Validation: Water acts as the anti-solvent, lowering the solubility of the hydrophobic p-tolyl group. The persistent cloudiness validates that the macroscopic saturation point has been reached.

Step 4: Clearing the Solution Add boiling ethanol dropwise (typically 1-5 drops) until the cloudiness just disappears.

  • Causality & Validation: This ensures the solution is perfectly saturated at the boiling point, maximizing the temperature differential for cooling without prematurely crashing out the product.

Step 5: Controlled Cooling Remove the flask from the heat source, cover with a watch glass, and insulate the bottom (e.g., using a cork ring). Allow it to cool undisturbed to room temperature.

  • Causality & Validation: Slow cooling allows solute molecules to arrange into a rigid crystal lattice, rejecting impurities into the mother liquor[1]. Rapid cooling traps impurities and forces the compound to oil out. The validation is the visual formation of distinct crystalline needles or plates rather than a liquid layer.

Step 6: Final Chilling & Isolation Once at room temperature, place the flask in an ice-water bath (0-4 °C) for 15-20 minutes. Collect the crystals via vacuum filtration, washing the filter cake with a minimal amount of ice-cold ethanol/water. Dry under vacuum.

Troubleshooting & FAQs

Q: Why does my product form a gooey oil at the bottom of the flask instead of crystals? A: This is a classic case of "oiling out" (Liquid-Liquid Phase Separation). It occurs when the melting point of the solid is lower than the temperature of the solution at the point of saturation[3]. Because 4-(4-methylphenyl)but-3-enoic acid has a flexible carbon structure, the solute molecules can easily separate into a secondary liquid emulsion rather than integrating into a rigid crystal lattice[1][2]. Furthermore, impurities dissolve better in these liquid droplets than in the bulk solvent, meaning the oil will eventually solidify into an impure, glass-like mass[3].

  • Resolution: Reheat the mixture until the oil redissolves. Add a small amount of the "good" solvent (ethanol) to lower the saturation temperature below the compound's melting point, then cool slowly[3]. Alternatively, add a seed crystal of pure compound just before the oiling temperature is reached to bypass the kinetic hindrance of nucleation[1].

Q: My solution cooled to room temperature, but no crystals or oil formed. What happened? A: You have likely used too much solvent, meaning the solution has not reached supersaturation, or the solution is super-saturated but lacks a nucleation center[4].

  • Resolution: First, try scratching the inside of the glass flask with a glass stirring rod to create micro-abrasions that act as nucleation sites, or add a seed crystal[4]. If this fails, the solvent volume is too high. Transfer the solution to a rotary evaporator or boil off the excess solvent to reduce the volume, then re-attempt the cooling process[4].

Q: Can prolonged heating during dissolution degrade 4-(4-methylphenyl)but-3-enoic acid? A: Yes. This compound is a


-unsaturated carboxylic acid. Prolonged heating in protic solvents, especially if trace acidic or basic impurities are present from the upstream synthesis, can cause thermal isomerization. The double bond will migrate to form the thermodynamically more stable conjugated 

-unsaturated isomer (4-(4-methylphenyl)but-2-enoic acid).
  • Resolution: Minimize the time the compound spends in boiling solvent. Execute the dissolution and anti-solvent addition steps efficiently and begin cooling immediately.

Q: Why is it critical to use a mixed solvent system rather than just cooling hot ethanol? A: While 4-(4-methylphenyl)but-3-enoic acid is highly soluble in hot ethanol, its solubility in cold ethanol may still be too high to achieve a good yield. By introducing water (the anti-solvent), you artificially lower the solubility limit of the compound at room temperature, forcing a higher percentage of the product out of the mother liquor and drastically improving your final yield.

References

1.[4] Title: Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Source: york.ac.uk. URL: 2.[3] Title: 3.6F: Troubleshooting - Chemistry LibreTexts. Source: libretexts.org. URL: 3.[1] Title: Oiling Out in Crystallization - Mettler Toledo. Source: mt.com. URL: 4.[2] Title: Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Source: pharmalego.com. URL:

Sources

Optimization

minimizing side reactions in 4-(4-methylphenyl)but-3-enoic acid synthesis

This guide serves as a technical support resource for researchers synthesizing 4-(4-methylphenyl)but-3-enoic acid (also known as p-tolyl-3-butenoic acid or a derivative of trans-styrylacetic acid). The synthesis of -unsa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers synthesizing 4-(4-methylphenyl)but-3-enoic acid (also known as p-tolyl-3-butenoic acid or a derivative of trans-styrylacetic acid).

The synthesis of


-unsaturated acids is chemically precarious due to the high thermodynamic drive for the double bond to migrate into conjugation with the carboxyl group (

-isomer) or to cyclize onto the aromatic ring. This guide prioritizes the Wittig Olefination route, as it offers superior regiocontrol compared to classical condensation methods (e.g., Perkin or Stobbe) for this specific chain length.

Part 1: The Synthetic Challenge

The target molecule contains a "skipped" diene system (if we consider the aromatic ring). The methylene group at C2 is highly acidic (


 in esters, lower in acids), making the proton susceptible to abstraction.
  • Target: 4-(4-methylphenyl)but-3-enoic acid (

    
    -unsaturated).
    
  • Thermodynamic Trap: 4-(4-methylphenyl)but-2-enoic acid (

    
    -unsaturated, conjugated).
    
  • Kinetic Trap: 1-Methyl-naphthalene derivatives (via acid-catalyzed cyclodehydration).

Part 2: Optimized Protocol (Wittig Route)

Method: Reaction of 4-methylbenzaldehyde with (2-carboxyethyl)triphenylphosphonium chloride.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
(2-Carboxyethyl)triphenylphosphonium chloride 1.2Ylide PrecursorMust be dried under vacuum (

mmHg) for 4h prior to use. Hygroscopic.
Sodium Hexamethyldisilazide (NaHMDS) 2.4BaseUse 1.0 M in THF. Preferred over NaH for homogeneous deprotonation.
4-Methylbenzaldehyde 1.0ElectrophileDistill freshly to remove p-toluic acid (which quenches ylide).
THF (Anhydrous) Solvent--Stabilizer-free preferred.
Step-by-Step Execution
  • Ylide Formation (The "Double Deprotonation"):

    • Suspend the phosphonium salt in anhydrous THF at

      
       under Argon.
      
    • Add NaHMDS (2.4 equiv) dropwise. The first equivalent deprotonates the carboxylic acid (forming the carboxylate); the second deprotonates the

      
      -carbon to form the active ylide (bright orange/red color).
      
    • Technical Insight: Stir for 30–60 minutes to ensure complete formation. Incomplete formation leads to low yields.

  • Wittig Addition:

    • Cool the ylide solution to

      
       . This is critical to suppress base-catalyzed isomerization.
      
    • Add 4-methylbenzaldehyde (diluted in THF) slowly over 20 minutes.

    • Allow the reaction to warm only to

      
       (do not reflux). Monitor by TLC.
      
  • Quench & Workup (The Danger Zone):

    • Quench: Pour the reaction mixture into a vigorously stirred mixture of ice and 1N HCl. The final pH must be acidic (pH ~2-3) to protonate the carboxylate.

    • Extraction: Extract immediately with Ethyl Acetate.

    • Isomer Control: Do not allow the organic layer to sit over drying agents (like

      
      ) for extended periods if they are slightly basic. Use 
      
      
      
      .

Part 3: Troubleshooting & FAQs

Issue 1: "I see a second spot on TLC that is more polar/conjugated."

Diagnosis: Isomerization to the


-unsaturated acid (but-2-enoic acid).
Cause: 
  • Reaction temperature rose above

    
     before quenching.
    
  • Quench was not acidic enough, or the workup took too long in a basic/neutral state. Solution:

  • Strict Temperature Control: Keep the addition at

    
    .
    
  • Rapid Acidification: The carboxylate intermediate is stable, but once protonated, the

    
    -acid is sensitive. Ensure the quench drops the pH rapidly.
    
Issue 2: "The product solidified into a gummy polymer or turned dark."

Diagnosis: Polymerization of the styryl double bond or acid-catalyzed cyclization. Cause:

  • Presence of radical initiators (peroxides in ether/THF).

  • Strong acid exposure (e.g., conc. HCl or heating with p-TsOH). Solution:

  • Inhibitors: Add 100 ppm BHT (Butylated hydroxytoluene) to the crude mixture if storing.

  • Avoid Distillation: Purify via recrystallization (Hexane/EtOAc) or rapid column chromatography. Do not distill the free acid at high vacuum/temp; it will cyclize to a tetralone derivative.

Issue 3: "My yield is low (<40%), and I recovered starting aldehyde."

Diagnosis: "Enolization" of the aldehyde or moisture quenching. Cause:

  • The base (NaHMDS) acted as a nucleophile or deprotonated the aldehyde's

    
    -position (unlikely for benzaldehyde derivatives, but moisture is a culprit).
    
  • p-Toluic Acid Contamination: If the aldehyde contained significant acid, it quenched the ylide. Solution:

  • Wash the starting aldehyde with

    
     prior to use.
    
  • Increase the phosphonium salt/base ratio to 1.3 : 2.6.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the competition between the desired pathway and the two primary failure modes (Isomerization and Cyclization).

G Start 4-Methylbenzaldehyde + Ylide Inter Betaine/Oxaphosphetane Intermediate Start->Inter -78°C to 0°C Target Target Product (β,γ-Unsaturated Acid) Inter->Target Elimination (- Ph3PO) Isomer Impurity A: Conjugated Acid (α,β-Unsaturated) Target->Isomer Base or Heat (Thermodynamic Drift) Cyclic Impurity B: Tetralone/Naphthol (Cyclized) Target->Cyclic Strong Acid (Friedel-Crafts)

Caption: Reaction logic flow showing the kinetic window for the target product and the divergent pathways leading to common impurities.

Part 5: Analytical Checkpoints

ParameterMethodAcceptance Criteria
Identity

-NMR (DMSO-

)
Doublet at

ppm (

Hz) for

(C2). If singlet or further downfield, isomerization has occurred.
Isomeric Purity HPLC (C18)Target RT

Conjugated Isomer RT. (Conjugated isomer usually elutes later due to planar stability).
Residual Solvent GC-HeadspaceTHF

ppm (ICH Limit).

References

  • Davies, H. M. L.; et al. "Synthesis of Methyl (E)-4-Phenyl-2-diazo-3-butenoate". Organic Syntheses, 2008 , 85, 158. Link (Describes the preparation of the phenyl-analog precursor via Wittig).

  • Stobbe, H. "Condensation of Aldehydes with Succinic Acid". Annalen der Chemie, 1899, 308, 89.
  • Bigley, D. B.; Clarke, M. J. "The gas-phase decarboxylation of but-3-enoic acid and the intermediacy of isocrotonic acid".[1] J. Chem. Soc., Perkin Trans.[1] 2, 1982 , 1-6.[1] Link (Mechanistic insight into isomerization).

Sources

Troubleshooting

troubleshooting decarboxylation issues with 4-(4-methylphenyl)but-3-enoic acid

Topic: Troubleshooting Decarboxylation & Isomer Control Welcome to the Advanced Organic Synthesis Support Hub. You are likely accessing this guide because you are encountering difficulties in the synthesis of 4-(4-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Decarboxylation & Isomer Control

Welcome to the Advanced Organic Synthesis Support Hub. You are likely accessing this guide because you are encountering difficulties in the synthesis of 4-(4-methylphenyl)but-3-enoic acid (also known as trans-styrylacetic acid).

This molecule presents a classic challenge in organic chemistry: it is a


-unsaturated acid . The primary difficulty during the decarboxylation step is not just the loss of 

, but the prevention of the thermodynamically favorable isomerization to the conjugated

-unsaturated
isomer (4-(4-methylphenyl)but-2-enoic acid).

🔬 Diagnostic Workflow

Before proceeding, identify your primary failure mode:

TroubleshootingFlow Start START: Identify Issue Issue1 No CO2 evolution observed Start->Issue1 Issue2 Product MP is wrong (Isomerization) Start->Issue2 Issue3 Tarry/Polymerized Product Start->Issue3 Action1 Check Catalyst/Temp (See Section 1) Issue1->Action1 Action2 Check pH & Quench (See Section 2) Issue2->Action2 Action3 Add Radical Inhibitor (See Section 3) Issue3->Action3

Figure 1: Rapid diagnostic flowchart for decarboxylation failures.

🛠 Module 1: The Decarboxylation Mechanism & Kinetics

Q: Why is the decarboxylation step stalling?

A: If you are synthesizing this via the Stobbe Condensation route (Aldehyde + Succinic Anhydride), your intermediate is likely the 3-carboxy-4-(4-methylphenyl)but-3-enoic acid (a dicarboxylic acid).

Decarboxylation of this species requires a specific transition state.

  • Thermal Requirement: This reaction generally requires temperatures >140°C. If you are refluxing in toluene (110°C), it may be too slow. Switch to xylene or o-dichlorobenzene .

  • Catalysis: Copper powder or copper(I) oxide (Quinoline/Cu) is the gold standard for difficult aryl-substituted acid decarboxylations.

Q: How does the mechanism dictate the product isomer?

A: This is the most critical concept. The decarboxylation of


-unsaturated dicarboxylic acids proceeds through a cyclic transition state  that inherently shifts the double bond.
  • The Mechanism: The carboxyl group proton is transferred to the

    
    -carbon (the one closest to the ring), while the 
    
    
    
    bond breaks.
  • The Result: This mechanism naturally produces the target

    
    -isomer  (but-3-enoic).
    
  • The Problem: The

    
    -isomer is kinetically formed but thermodynamically unstable. Prolonged heating after
    
    
    
    loss allows the double bond to migrate back into conjugation with the carbonyl (
    
    
    ).

DecarboxylationMech Substrate Arylidene Succinic Acid (Diacid Precursor) TS Cyclic Transition State (6-membered ring) Substrate->TS Heat (>150°C) ProductKinetic Target: β,γ-Unsaturated (But-3-enoic) TS->ProductKinetic -CO2 (Double bond shift) ProductThermo Impurity: α,β-Unsaturated (But-2-enoic) ProductKinetic->ProductThermo Acid/Base Catalysis or Prolonged Heat

Figure 2: The mechanistic pathway showing the kinetic origin of the target molecule and the thermodynamic risk of isomerization.

⚖️ Module 2: Controlling Isomerization (The "Drifting Double Bond")

Q: My NMR shows a mixture of isomers. How do I stop the shift?

A: The shift from


 (target) to 

(impurity) is catalyzed by base and strong acid .

Troubleshooting Protocol:

  • Avoid Strong Base Workups: Do not use strong NaOH for extraction if possible. If you must, keep it cold (0°C) and rapid. The methylene protons at

    
     (between the double bond and carbonyl) are highly acidic (
    
    
    
    ). Deprotonation leads immediately to the conjugated enolate.
  • Quench pH: When acidifying the carboxylate salt to precipitate the acid, do not overshoot to pH 1. Stop at pH 3-4 . Strong mineral acids catalyze the olefin migration.

  • Reaction Time: Stop the reaction immediately upon cessation of

    
     evolution. Do not "cook" it for an extra hour "just to be sure."
    
Q: Can I separate the isomers if they form?

A: Yes, but it is difficult.

  • Recrystallization: The

    
    -isomer (conjugated) is significantly more planar and often packs better, leading to a higher melting point and lower solubility. Fractional crystallization from aqueous ethanol  or benzene/petroleum ether  can enrich the 
    
    
    
    isomer in the mother liquor, but yields will suffer.
  • Chemical Separation: The

    
    -isomer reacts faster with mild electrophiles (like iodine/bicarbonate) to form iodolactones, but this consumes the product.
    

🧪 Module 3: Experimental Protocol (Best Practice)

Objective: Synthesis of 4-(4-methylphenyl)but-3-enoic acid via Stobbe Condensation & Decarboxylation.

Step 1: Stobbe Condensation (Precursor Synthesis)
  • Reagents: 4-Methylbenzaldehyde (1.0 eq), Diethyl succinate (1.2 eq), t-BuOK (1.2 eq) in dry t-Butanol.

  • Procedure: Reflux for 4 hours. Acidify with dilute HCl.

  • Hydrolysis: Saponify the half-ester using 10% NaOH (reflux 1 hr), then acidify to isolate 3-carboxy-4-(4-methylphenyl)but-3-enoic acid .

Step 2: Decarboxylation (The Critical Step)

Note: This method uses a copper catalyst to lower the temperature and minimize isomerization.

ParameterSpecificationReason
Solvent Quinoline (high boiling base)Acts as both solvent and proton acceptor.
Catalyst Copper powder (5 mol%)Facilitates decarboxylation via coordination.
Temperature 160°C - 170°CSufficient for activation energy but minimizes degradation.
Atmosphere Nitrogen/ArgonPrevents oxidation of the double bond.

Protocol:

  • Mix the dicarboxylic acid precursor (from Step 1) with Quinoline (3 mL/g) and Copper powder.

  • Heat to 160°C under inert atmosphere.

  • Monitor

    
     evolution via a bubbler.
    
  • CRITICAL: As soon as bubbling stops (approx 30-60 mins), remove heat immediately.

  • Workup: Pour into ice-cold dilute HCl (to neutralize quinoline). Extract with ether.

  • Wash ether layer with water (3x) to remove traces of quinoline.

  • Extract product into saturated NaHCO₃ (mild base).

  • Separate aqueous layer and acidify carefully with dilute HCl to pH 4 at 0°C .

  • Filter the white precipitate.

📊 Summary of Physical Data

PropertyValueNotes
Target 4-(4-methylphenyl)but-3-enoic acidngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-unsaturated
Impurity 4-(4-methylphenyl)but-2-enoic acid

-unsaturated (Conjugated)
Melting Point ~80-85°C (Lit.[1] varies)Sharp MP indicates purity. Broad MP indicates isomer mix.
1H NMR (Target)

~3.3 ppm (d, 2H,

)
Diagnostic doublet for methylene group.
1H NMR (Impurity)

~5.8-6.0 ppm (d, 1H, =CH-CO)
Diagnostic vinylic proton adjacent to carbonyl.

📚 References

  • Mechanism of Decarboxylation: Arnold, R. T., Elmer, O. C., & Dodson, R. M. (1950).[2] Thermal Decarboxylation of Unsaturated Acids. Journal of the American Chemical Society.[2] Link

  • Stobbe Condensation Overview: Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. Organic Reactions. Link

  • Isomerization Studies: Bigley, D. B. (1964). Studies in decarboxylation.[3][2][4][5][6][7][8] Part I. The mechanism of decarboxylation of unsaturated acids. Journal of the Chemical Society.[2] Link

  • Synthesis of Phenylbutenoic Acids: McMurry, J. E. (1968). Organic Syntheses. (General reference for condensation techniques). Link

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for 4-(4-methylphenyl)but-3-enoic acid and reagents (especially Quinoline and t-BuOK) before handling.

Sources

Optimization

Technical Support Center: Palladium Catalyst Removal from 4-(4-methylphenyl)but-3-enoic Acid Products

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing palladium catalysts from products of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing palladium catalysts from products of Heck coupling reactions, specifically focusing on 4-(4-methylphenyl)but-3-enoic acid and analogous compounds. The information presented is grounded in established scientific principles and practical, field-proven experience.

I. Understanding the Challenge: The Nature of Palladium Contamination

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools in modern organic synthesis.[1][2][3][4][5] However, a significant drawback is the potential for the final product to be contaminated with residual palladium.[6][7] This is a critical issue in the pharmaceutical industry, where stringent limits are placed on heavy metal impurities in active pharmaceutical ingredients (APIs).[6][8]

The residual palladium can exist in various forms, including soluble Pd(0) and Pd(II) species, as well as colloidal or nanoparticulate palladium.[9] The specific form of the palladium contamination depends on the reaction conditions, including the ligands, base, and solvent used.[9][10] The efficiency of any removal method is highly dependent on the nature of these palladium species.[10]

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial workup (extraction, filtration) isn't removing enough palladium. What's my next step?

Standard aqueous workups and simple filtration are often insufficient for complete palladium removal.[11] This is because soluble palladium complexes and fine colloidal particles can easily pass through standard filter media and may not partition favorably during liquid-liquid extraction.[11]

Troubleshooting Steps:

  • Characterize the Palladium Species (if possible): While not always feasible in a standard synthesis lab, understanding if your palladium is primarily soluble or particulate can guide your strategy. A simple test is to filter a small sample through a very fine filter (e.g., 0.22 µm PTFE) and analyze the palladium content of the filtrate. A high concentration in the filtrate suggests soluble species.

  • Employ a Scavenger: This is the most common and effective next step. Scavengers are materials that selectively bind to and remove metal impurities from solution.[12][13]

Q2: What type of palladium scavenger should I use?

The choice of scavenger is critical and depends on the nature of your product and the suspected form of the palladium.

Common Scavenger Types:

  • Thiol-Based Scavengers: These are effective for a broad range of palladium species, particularly Pd(II). They are available as silica-grafted materials (Si-Thiol) or polymer resins (MP-Thiol).

  • Triaminotriazine (TMT)-Based Scavengers: These are powerful scavengers with a very high affinity for palladium, making them suitable for challenging removals where the product itself might chelate palladium.[14] They are also available on silica (Si-TMT) and polymer (MP-TMT) supports.[14]

  • Activated Carbon: A cost-effective and versatile option, activated carbon can remove various palladium species through adsorption.[10][15] Its effectiveness can be highly dependent on the specific grade of carbon and the experimental conditions.[10][15][16]

Decision-Making Flowchart for Scavenger Selection:

Scavenger_Selection start Initial Workup Fails (High Pd Content) product_nature Product Sensitivity? (e.g., contains thiols) start->product_nature scavenger_type Select Scavenger Type product_nature->scavenger_type Not Sensitive tmt_scavenger TMT-Based (Si-TMT, MP-TMT) product_nature->tmt_scavenger Sensitive (potential for product binding) activated_carbon Activated Carbon scavenger_type->activated_carbon Cost-sensitive/Initial Screen thiol_scavenger Thiol-Based (Si-Thiol, MP-Thiol) scavenger_type->thiol_scavenger General Purpose scavenger_type->tmt_scavenger Difficult Removal end Low Pd Content activated_carbon->end thiol_scavenger->end tmt_scavenger->end Palladium_Removal_Workflow start Crude Product from Heck Reaction initial_analysis Optional: Analyze Pd (Fluorometric Screen) start->initial_analysis scavenging Scavenging Protocol (Activated Carbon or Resin) initial_analysis->scavenging filtration Filtration scavenging->filtration final_analysis Analyze Purified Product (ICP-MS) filtration->final_analysis product_ok Product Meets Specification (< 5 ppm) final_analysis->product_ok Yes optimize Optimize Scavenging (Temp, Time, Equivalents) final_analysis->optimize No optimize->scavenging

Caption: General workflow for palladium removal and analysis.

IV. Data Summary Table

Scavenger TypeTypical Loading (wt% or eq.)ProsCons
Activated Carbon 10-50 wt%Low cost, effective for various Pd species. [10][15]Can adsorb product, variable performance based on grade.
Si-Thiol 5-10 eq.Good general-purpose scavenger.Can be less effective for strongly chelated Pd.
MP-TMT 5-10 eq.High affinity for Pd, robust polymer support. [14]Higher cost.
Si-TMT 3-8 eq.Very high affinity, excellent for trace removal. [14]Higher cost, can be less robust than polymer supports.

V. Concluding Remarks

The removal of palladium catalysts from the products of cross-coupling reactions is a critical and often challenging step in chemical synthesis, particularly in the pharmaceutical industry. A systematic approach, starting with an understanding of the potential forms of palladium contamination and employing a logical screening of scavenging techniques, is key to success. For 4-(4-methylphenyl)but-3-enoic acid and similar molecules, a combination of activated carbon for bulk removal followed by a high-affinity scavenger like a TMT-based resin for trace removal, and potentially a final crystallization step, is a robust strategy to achieve the required low levels of palladium contamination.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16). Vertex AI Search.
  • Palladium Detection for API Purification. (2017, July 31). Arbor Assays.
  • How can i remove palladium Pd catalyst easily?. (2015, May 18). ResearchGate.
  • Leaching Of Petroleum Catalysts With Cyanide For Palladium Recovery. CDC Stacks.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate.
  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (2017, November 16). MDPI.
  • Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. (2009, February 15). PubMed.
  • An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). (2019, April 12). PMC.
  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Ingenta Connect.
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024, May 28). ACS Publications.
  • Separation of Reaction Product and Palladium Catalyst after a Heck Coupling Reaction by means of Organic Solvent Nanofiltration. ResearchGate.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications.
  • Process for recovery of palladium from spent catalyst. Google Patents.
  • Palladium catalyst recovery using scavenger resin. SpinChem.
  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2013, October 1). Johnson Matthey Technology Review.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • (PDF) Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kind of Most Used Catalysts in Petro Chemistry. ResearchGate.
  • Heck Reaction. (2023, June 30). Chemistry LibreTexts.
  • Metal Scavenger User Guide. Biotage.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Heck Reaction - Organic Chemistry Lessons. (2021, March 20). YouTube.
  • a) General mechanism of Pd removal using scavengers. b) Examples of.... ResearchGate.
  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. (2013, October 8). RSC Publishing.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). ACS Publications.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Revolutionary metal-free cross coupling reaction contained palladium after all. (2021, December 14). Chemistry World.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Troubleshooting a difficult Heck reaction. (2024, June 14). Reddit.
  • Organic Syntheses Procedure.
  • Heck reaction. (2023, January 22). Chemistry LibreTexts.
  • Heck Reaction—State of the Art. (2017, September 11). MDPI.
  • The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC.
  • Application Notes and Protocols for the Heck Coupling Reaction of 4-(4-Iodophenyl)-1-butanol. Benchchem.
  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository.
  • Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C.
  • The Heck reaction in the production of fine chemicals. University of Groningen.
  • Synthesis of 4‐(4‐methoxyphenyl)‐4‐phenyl‐3‐buten‐2‐ones with.... ResearchGate.

Sources

Troubleshooting

Technical Support Center: Controlling Polymerization of 4-(4-Methylphenyl)but-3-enoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles associated with the polymerization of 4-(4-methylphenyl)but...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles associated with the polymerization of 4-(4-methylphenyl)but-3-enoic acid .

This molecule presents a dual challenge for polymer chemists:

  • Steric Hindrance: It is a

    
    -substituted styrenic monomer (a 1,2-disubstituted alkene). This drastically lowers the propagation rate constant (
    
    
    
    ) and ceiling temperature, heavily favoring dimerization over high-molecular-weight homopolymerization[1].
  • Acidic Interference: The free carboxylic acid moiety is highly reactive toward transition-metal catalysts used in controlled radical polymerizations (like ATRP) and can induce terminal lactonization[2].

This guide provides field-proven insights, troubleshooting FAQs, and self-validating protocols to help you bypass these limitations and achieve controlled polymerization.

Section 1: Troubleshooting & FAQs

Q1: Why am I getting near-zero conversion (<5%) when attempting free-radical homopolymerization? A1: The fundamental issue is thermodynamic and kinetic. Because the molecule is a


-substituted styrene, the bulky p-tolyl group and the acetic acid moiety create severe steric crowding in the transition state of the propagation step. Consequently, the ceiling temperature (

) is lowered significantly. Under standard thermal initiation, these monomers tend to undergo dimerization rather than high-molecular-weight polymerization[1][3]. Actionable Insight: Switch to copolymerization with an unhindered, electron-poor monomer (e.g., maleic anhydride or methyl acrylate) to relieve steric crowding in the transition state and form an alternating copolymer sequence.

Q2: I attempted Cu-mediated ATRP, but the solution turned green immediately and polymerization halted. What happened? A2: You are experiencing catastrophic catalyst poisoning and chain-end degradation. The free carboxylic acid group in 4-(4-methylphenyl)but-3-enoic acid protonates the nitrogen-based ligands (e.g., PMDETA or bipyridine) required to solubilize the Cu(I) catalyst. This causes the copper to form inactive green Cu(II) carboxylate complexes. Furthermore, any dormant halogen-capped acidic chains that do form will rapidly undergo intramolecular lactonization, permanently terminating the active chain end[2][4]. Actionable Insight: Protect the carboxylic acid as an ester prior to ATRP, or switch to RAFT polymerization, which operates via a metal-free addition-fragmentation mechanism that is highly tolerant of acidic protons.

Q3: My monomer seems to have degraded or crosslinked in the bottle. How should it be stored? A3:


-unsaturated acids can isomerize to the thermodynamically more stable 

-unsaturated form (where the double bond conjugates with the carbonyl) if exposed to trace acids/bases or prolonged heat. Additionally, trace peroxides can initiate autopolymerization or dimerization[1]. Actionable Insight: Store the monomer neat at -20 °C in an amber, airtight container. If long-term storage at room temperature is unavoidable, add 10-50 ppm of a radical inhibitor like 4-tert-butylcatechol (TBC).
Section 2: Method Compatibility & Mechanistic Logic

To optimize your experimental design, consult the compatibility matrix below. It summarizes the viability of different polymerization techniques based on the molecule's structural constraints.

Table 1: Quantitative & Mechanistic Comparison of Polymerization Techniques

Polymerization MethodHomopolymerization ViabilityCopolymerization ViabilityPrimary Failure Mode / Mechanistic HurdleRecommended Action
Free Radical (FRP) Low (<10% conversion)ModerateSteric hindrance leading to dimerization[3].Use high-pressure conditions or alternating co-monomers.
ATRP NoneLowCatalyst poisoning; Intramolecular lactonization[2].Protect the -COOH group prior to polymerization.
RAFT LowHigh Homopolymerization remains sterically limited.Use trithiocarbonate CTAs; Copolymerize with Styrene.
Mechanistic Divergence: ATRP vs. RAFT

The following diagram illustrates why RAFT is the mandatory choice for this monomer unless protecting group chemistry is employed.

Pathway cluster_atrp ATRP (Cu-Catalyzed) cluster_raft RAFT (Trithiocarbonate) Monomer 4-(4-Methylphenyl)but-3-enoic acid (Acidic β-substituted styrene) ATRP_Cat Cu/Ligand Complex Monomer->ATRP_Cat RAFT_CTA Addition-Fragmentation Equilibrium Monomer->RAFT_CTA Lactonization Intramolecular Lactonization ATRP_Cat->Lactonization Acidic Proton Interference Dead Dead Polymer (Chain Termination) Lactonization->Dead Living Controlled Copolymer (Living Chain End) RAFT_CTA->Living Acid Tolerant

Caption: Mechanistic divergence of 4-(4-methylphenyl)but-3-enoic acid in ATRP vs. RAFT polymerization.

Section 3: Self-Validating Experimental Protocol

Protocol: RAFT Copolymerization with Styrene Objective: Synthesize a controlled molecular weight statistical copolymer while avoiding the steric limitations of homopolymerization and the catalyst poisoning of ATRP.

Workflow Step1 1. Monomer Purification Step2 2. Co-monomer & CTA Mixing Step1->Step2 Step3 3. Freeze-Pump-Thaw (Deoxygenation) Step2->Step3 Step4 4. Thermal Initiation (70°C, 24h) Step3->Step4 Step5 5. Self-Validation (NMR Aliquot) Step4->Step5 Step6 6. Precipitation & Recovery Step5->Step6

Caption: Self-validating RAFT copolymerization workflow for beta-substituted styrenic acids.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve 4-(4-methylphenyl)but-3-enoic acid (1.0 equiv) and Styrene (1.0 equiv) in anhydrous 1,4-dioxane (1 M total monomer concentration).

    • Causality Check: 1,4-dioxane is selected because it easily dissolves both the highly polar carboxylic acid monomer and the non-polar styrene, preventing phase separation during chain propagation.

  • CTA and Initiator Addition:

    • Add 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) as the RAFT Chain Transfer Agent (0.01 equiv) and AIBN (0.002 equiv).

    • Causality Check: The [CTA]:[Initiator] ratio of 5:1 ensures that the reversible addition-fragmentation equilibrium dominates over continuous radical initiation, maintaining a narrow molecular weight distribution (Đ < 1.3).

  • Deoxygenation:

    • Transfer the mixture to a Schlenk flask and perform three consecutive freeze-pump-thaw cycles.

    • Causality Check: Oxygen is a potent radical scavenger. Complete removal is non-negotiable for living radical polymerizations to prevent premature termination.

  • Baseline Validation (t=0):

    • Withdraw a 50 µL aliquot under positive Argon pressure. Dilute in DMSO-

      
       for 
      
      
      
      H NMR.
    • Self-Validation: Record the exact integration of the vinylic protons (

      
      6.2–6.5 ppm). This establishes the baseline for conversion tracking.
      
  • Polymerization:

    • Immerse the flask in a pre-heated oil bath at 70 °C for 24 hours.

    • Causality Check: 70 °C provides an optimal half-life for AIBN (

      
      5 hours) to ensure a steady, low concentration of primary radicals.
      
  • Endpoint Validation & Recovery:

    • Withdraw a second 50 µL aliquot (t=24h). Analyze via

      
      H NMR.
      
    • Self-Validation: A successful reaction is proven by a >70% reduction in the vinylic proton integrals relative to the stable aromatic protons. Do not proceed to precipitation until this is confirmed.

    • Quench the reaction by exposing it to air and cooling in an ice bath. Precipitate dropwise into cold hexanes, filter, and dry under vacuum.

References

1.[2] Atom Transfer Radical Polymerization of Methacrylic Acid: A Won Challenge | Journal of the American Chemical Society. Source: acs.org. URL: 2.[1] Buy trans-beta-Methylstyrene | 637-50-3 - Smolecule. Source: smolecule.com. URL: 3.[4] Atom Transfer Radical Polymerization of Acrylic and Methacrylic Acids: Preparation of Acidic Polymers with Various Architectures | ACS Macro Letters. Source: acs.org. URL: 4.[3] Calorimetric evaluation of polymerization thermokinetics of styrene, alpha-methylstyrene and trans-beta-methylstyrene - PubMed. Source: nih.gov. URL:

Sources

Optimization

Technical Support Center: Stability &amp; Impurity Profiling of 4-(4-methylphenyl)but-3-enoic Acid

Case ID: #STAB-4MPBA-001 Status: Active Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #STAB-4MPBA-001 Status: Active Responder: Dr. A. Vance, Senior Application Scientist Subject: Degradation Pathways, Troubleshooting, and Stability Protocols

Executive Summary

You are likely working with 4-(4-methylphenyl)but-3-enoic acid as a metabolic intermediate or a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or flavoring agents.

This molecule presents a specific stability paradox: it contains a styrene-like alkene (conjugated with the aromatic ring) that is simultaneously in a


-unsaturated  position relative to the carboxylic acid. This structural motif creates three distinct degradation vectors that you must control during experimentation:
  • Isomerization: Migration of the double bond to the thermodynamically stable

    
    -position.
    
  • Oxidative Cleavage: Rupture of the alkene to form 4-methylbenzaldehyde.

  • Decarboxylation: Thermal loss of

    
     driven by the 
    
    
    
    -unsaturation.[1]

This guide provides the troubleshooting logic and protocols required to stabilize this compound and identify its impurities.

Module 1: Degradation Pathway Analysis

Visualizing the Breakdown

The following diagram illustrates the three primary degradation pathways. Use this to identify "ghost peaks" in your chromatograms.

DegradationPathways Parent 4-(4-methylphenyl) but-3-enoic acid (Parent) Isomer Impurity A: 4-(4-methylphenyl) but-2-enoic acid (α,β-Isomer) Parent->Isomer Acid/Base Catalysis (Isomerization) Aldehyde Impurity B: 4-methylbenzaldehyde (p-Tolualdehyde) Parent->Aldehyde Oxidation (O2/Light) (Cleavage) Alkene Impurity C: 1-methyl-4-(prop-1-enyl) benzene Parent->Alkene Heat (>60°C) (Decarboxylation)

Figure 1: Primary degradation pathways of 4-(4-methylphenyl)but-3-enoic acid under stress conditions.[2]

Module 2: Troubleshooting & FAQs

Category A: Chromatographic Anomalies (HPLC/UPLC)

Q1: I see a new peak eluting before the parent peak that has a distinct almond/floral odor. What is it?

  • Diagnosis: This is likely Impurity B (4-methylbenzaldehyde) .

  • Mechanism: Styrene derivatives are highly susceptible to oxidative cleavage by singlet oxygen or radical initiators. The double bond cleaves, releasing the aldehyde.

  • Confirmation:

    • UV Spectrum: Check the UV max. The parent acid has a broad styrene absorption (~250-260 nm). The aldehyde will have a distinct sharp band around 254 nm and a carbonyl band.

    • Odor: p-Tolualdehyde has a strong, distinct floral/cherry scent, detectable even at ppm levels.

Q2: My main peak area is decreasing, and a later-eluting peak is growing, but the mass (LC-MS) is identical. Why?

  • Diagnosis: You are observing Impurity A (Isomerization) .

  • Mechanism: The parent compound is a

    
    -unsaturated acid.[1][3] In the presence of acid or base (even in mobile phases), the double bond migrates to the 
    
    
    
    -position (conjugated with the carboxyl group) to form 4-(4-methylphenyl)but-2-enoic acid .
  • Fix:

    • Avoid strong acid/base diluents. Use neutral solvents (Acetonitrile/Water) for sample prep.

    • Keep autosampler temperature at 4°C.

    • Note: The

      
      -isomer is thermodynamically more stable regarding the carbonyl, but less stable regarding the ring conjugation. The equilibrium is sensitive to pH.
      
Category B: Mass Spectrometry (LC-MS) Interpretation

Q3: I detect a mass of [M-44] in my thermal stress samples. Is this a fragment?

  • Diagnosis: This is likely a real degradation product, Impurity C , resulting from Decarboxylation .

  • Mechanism:

    
    -unsaturated acids undergo thermal decarboxylation via a 6-membered cyclic transition state.
    
    • Reaction:

      
       (with subsequent isomerization).
      
  • Critical Action: Do not heat this compound above 50-60°C during drying or synthesis.

Module 3: Impurity Profiling Data

Use the table below to assign peaks in your stability-indicating method.

Impurity CodeChemical NameRelative Retention (RRT)*Mass Shift (Da)Mechanism
API 4-(4-methylphenyl)but-3-enoic acid1.000Parent
Impurity A 4-(4-methylphenyl)but-2-enoic acid~1.1 - 1.20 (Isobaric)Acid/Base Isomerization
Impurity B 4-methylbenzaldehyde~0.4 - 0.6-56Oxidative Cleavage
Impurity C 1-methyl-4-(prop-1-enyl)benzene> 1.5 (Non-polar)-44Thermal Decarboxylation
Impurity D 4-(4-methylphenyl)butane-1,2-diol< 0.5 (Polar)+34Oxidative Hydrolysis (rare)

*Note: RRT values are estimates based on a standard C18 Reverse Phase method (Water/ACN gradient).

Module 4: Forced Degradation Protocols

To validate your analytical method, you must generate these degradants intentionally. Follow these specific protocols tailored for styrylacetic acid derivatives.

Protocol 1: Oxidative Stress (Targeting Impurity B)
  • Objective: Induce cleavage of the alkene.

  • Reagents: 3% Hydrogen Peroxide (

    
    ).
    
  • Procedure:

    • Dissolve 10 mg of API in 5 mL Acetonitrile.

    • Add 1 mL of 30%

      
       (Final conc approx 5%).
      
    • Store at Room Temperature for 2–4 hours.

    • Stop: Quench with Sodium Thiosulfate before injection.

  • Expected Result: Appearance of 4-methylbenzaldehyde (Impurity B).

Protocol 2: Base-Catalyzed Isomerization (Targeting Impurity A)
  • Objective: Force migration of the double bond.

  • Reagents: 0.1 N NaOH.

  • Procedure:

    • Dissolve 10 mg API in 5 mL Methanol.

    • Add 2 mL 0.1 N NaOH.

    • Heat at 40°C for 4 hours.

    • Stop: Neutralize with 0.1 N HCl exactly to pH 6-7.

  • Expected Result: Shift in retention time (isobaric peak) corresponding to the

    
    -isomer.
    
Protocol 3: Thermal Stress (Targeting Impurity C)
  • Objective: Assess decarboxylation risk.

  • Procedure:

    • Place 50 mg of solid API in a sealed glass vial.

    • Heat at 80°C for 24 hours.

    • Dissolve in solvent and analyze.

  • Expected Result: Detection of the non-polar alkene (Impurity C) and loss of parent signal.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7][8] Retrieved from [Link]

  • Hiatt, R. R., & Strachan, W. M. (1966). The polymeric peroxides of styrene and its derivatives. This foundational text explains the oxidative cleavage mechanism of styrene derivatives to benzaldehydes.[9]

  • Bigley, D. B. (1964).

    
    -unsaturated acids.[1] Journal of the Chemical Society. Establishes the cyclic transition state mechanism for thermal degradation of this structural class.
    

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Imperative of Structural Elucidation in Modern Science

An In-Depth Comparative Guide to the ¹H NMR Spectrum Analysis of 4-(4-methylphenyl)but-3-enoic acid In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise determination of a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the ¹H NMR Spectrum Analysis of 4-(4-methylphenyl)but-3-enoic acid

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise determination of a molecule's three-dimensional structure is paramount. This structural blueprint dictates the compound's physical, chemical, and biological properties. Among the arsenal of analytical techniques available to scientists, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for providing detailed information about molecular structure in solution.[1][2] This guide offers a comprehensive analysis of the ¹H NMR spectrum of 4-(4-methylphenyl)but-3-enoic acid, a compound featuring a variety of distinct proton environments.

This document, intended for researchers and drug development professionals, will not only dissect the intricacies of the ¹H NMR spectrum but also provide a comparative analysis with other key analytical techniques. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to serve as a trusted resource for structural characterization.

Part 1: Deep Dive into the ¹H NMR Spectrum of 4-(4-methylphenyl)but-3-enoic acid

The power of ¹H NMR spectroscopy lies in its ability to differentiate protons within a molecule based on their unique electronic environments.[3] Each unique proton or group of equivalent protons generates a distinct signal in the spectrum, characterized by its chemical shift, integration, and multiplicity (splitting pattern).[4][5]

G cluster_workflow 13C NMR Workflow Sample Sample in Deuterated Solvent NMR NMR Spectrometer (Broadband Decoupling) Sample->NMR FID Free Induction Decay (FID) NMR->FID FT Fourier Transform FID->FT Spectrum 13C NMR Spectrum (Chemical Shifts) FT->Spectrum

Caption: Simplified workflow for acquiring a ¹³C NMR spectrum.

Mass Spectrometry (MS)

MS provides the molecular weight of a compound with high accuracy and can offer structural clues through analysis of its fragmentation patterns. [1]When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for identifying compounds in a mixture. [6]For 4-(4-methylphenyl)but-3-enoic acid (C₁₁H₁₂O₂), the molecular weight is approximately 176.21 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 176.

G cluster_workflow Mass Spectrometry Workflow Sample Sample Ionization Ionization Sample->Ionization e.g., ESI, EI MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Separated Ions MassSpectrum Mass Spectrum (m/z vs. Intensity) Detector->MassSpectrum Signal

Caption: A generalized workflow for Mass Spectrometry analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [7]Each functional group has a characteristic vibrational frequency.

Key Expected FTIR Absorption Bands:

  • O-H stretch (Carboxylic Acid): Very broad, ~2500-3300 cm⁻¹

  • C=O stretch (Carboxylic Acid): Strong, sharp peak at ~1700 cm⁻¹ [8]* C=C stretch (Alkene & Aromatic): Medium peaks at ~1600-1650 cm⁻¹

  • C-H stretch (Aromatic/Vinylic): ~3000-3100 cm⁻¹

  • C-H stretch (Aliphatic): ~2850-3000 cm⁻¹

G cluster_workflow FTIR Spectroscopy Workflow IR_Source Infrared Source Interferometer Interferometer IR_Source->Interferometer Sample Sample Detector Detector Sample->Detector Interferogram Interferogram Detector->Interferogram Signal Interferometer->Sample FourierTransform Fourier Transform Interferogram->FourierTransform Signal FTIR_Spectrum FTIR Spectrum (%T vs. Wavenumber) FourierTransform->FTIR_Spectrum

Caption: Basic workflow for FTIR spectroscopy.

Comparative Summary of Techniques
Technique Information Provided Strengths Limitations
¹H NMR Detailed C-H framework, proton connectivity, stereochemistry.Excellent for detailed structural elucidation of soluble organic molecules. [7]Quantitative.Requires soluble sample, relatively expensive, can have overlapping signals in complex molecules.
¹³C NMR Number and electronic environment of carbon atoms.Complements ¹H NMR, good for identifying symmetry.Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely sensitive, provides molecular formula (with high resolution MS). [2]Isomers can be difficult to distinguish without fragmentation analysis; does not provide connectivity data directly.
FTIR Spectroscopy Presence of specific functional groups.Fast, inexpensive, requires minimal sample preparation, good for a quick functional group check. [7]Provides limited information on the overall molecular skeleton; not all functional groups have distinct absorptions.

Part 3: Standard Operating Protocol for ¹H NMR Analysis

Adherence to a robust experimental protocol is critical for obtaining high-quality, reproducible NMR data.

Objective: To acquire a publication-quality ¹H NMR spectrum of 4-(4-methylphenyl)but-3-enoic acid.

Materials:

  • 4-(4-methylphenyl)but-3-enoic acid sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipette and vial

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the solid 4-(4-methylphenyl)but-3-enoic acid into a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. c. Gently swirl or vortex the vial until the sample is completely dissolved. d. Using a pipette, transfer the solution into a clean 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spinner turbine and adjust the depth using the gauge. b. Insert the sample into the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the CDCl₃. d. Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the TMS signal. e. Set the appropriate acquisition parameters (e.g., spectral width, number of scans, pulse angle, relaxation delay). For a standard ¹H spectrum, 8-16 scans are often sufficient. f. Acquire the Free Induction Decay (FID) data.

  • Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline. c. Perform a baseline correction to ensure the baseline is flat and at zero intensity. d. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. e. Integrate the signals to determine the relative number of protons for each peak. [3] f. Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the protons in the molecule.

Conclusion

The structural analysis of 4-(4-methylphenyl)but-3-enoic acid serves as an excellent case study in the application of modern spectroscopic methods. While ¹H NMR spectroscopy provides an unparalleled level of detail regarding the proton framework, its true power is realized when its data is integrated with complementary information from techniques such as ¹³C NMR, Mass Spectrometry, and FTIR. This multi-faceted approach ensures a high degree of confidence in structural assignment, a cornerstone of rigorous scientific research in chemistry and drug development.

References

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Hossain, A. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Research in Pharmaceutical Sciences.
  • Frontier Scientific. (2022, June 21). 5 Analytical Techniques for Characterizing Unknown Samples.
  • Spectroscopy Online. (2025, March 20). How Advanced Spectroscopy Techniques Are Revolutionizing Chemical Analysis.
  • Jasperse, K. Short Summary of 1H-NMR Interpretation.
  • Elements Magazine.
  • Chemistry LibreTexts. (2021, December 15). 6.
  • University of Regensburg. ¹H NMR Spectroscopy.
  • OpenOChem Learn. Interpreting ¹H NMR.
  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of 4-(4-methylphenyl)but-3-enoic Acid

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(4-methylphenyl)but-3-enoic acid . It is designed for analytical chemists and pharmaceutical researchers requir...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(4-methylphenyl)but-3-enoic acid . It is designed for analytical chemists and pharmaceutical researchers requiring robust identification protocols for aryl-substituted alkenoic acid intermediates.

Executive Summary

4-(4-methylphenyl)but-3-enoic acid (Formula: C₁₁H₁₂O₂; MW: 176.21 Da) is a critical intermediate in the synthesis of bioactive stilbenoids and heterocyclic pharmaceuticals. Its structural integrity relies on the specific position of the methyl group (para-substitution) and the


-unsaturation relative to the carboxyl moiety.

Performance Verdict:

  • Electron Ionization (EI-MS) is the superior diagnostic tool for structural elucidation, producing a distinct fragment at m/z 131 that differentiates this compound from saturated analogs and positional isomers.

  • Electrospray Ionization (ESI-MS) serves as a complementary molecular weight validator , offering high sensitivity for the [M-H]⁻ ion but lacking the fragmentation depth required for structural fingerprinting.

Compound Profile & Structural Significance[1][2][3]

FeatureSpecification
IUPAC Name 4-(4-methylphenyl)but-3-enoic acid
Common Name

-Dehydro-p-tolylbutyric acid
Molecular Weight 176.21 g/mol
Monoisotopic Mass 176.0837 Da
Key Structural Motif p-Tolyl ring conjugated to a vinyl group; isolated carboxyl tail.
Critical Challenge Distinguishing from the conjugated isomer (2-enoic acid) and the des-methyl analog (Styrylacetic acid).

Deep Dive: EI-MS Fragmentation Mechanism (70 eV)

In Electron Ionization (EI), the molecule undergoes high-energy fragmentation (70 eV). The pattern is dominated by the stability of the allylic/benzylic cation formed after the loss of the carboxyl group.

Primary Fragmentation Pathway[4]
  • Molecular Ion (M⁺•, m/z 176): The radical cation is formed. Intensity is typically moderate (10–20%) due to the stabilizing effect of the aromatic ring, despite the facile fragmentation of the aliphatic tail.

  • Base Peak Formation (m/z 131): The most dominant pathway is the

    
    -cleavage  relative to the vinyl group (or cleavage of the allylic C-C bond).
    
    • Mechanism: The bond between the methylene group (

      
       to carbonyl) and the carboxyl group weakens.
      
    • Loss:

      
      COOH radical (45 Da).[1]
      
    • Product: The 4-methylcinnamyl cation ([CH₃-C₆H₄-CH=CH-CH₂]⁺). This ion is highly resonance-stabilized, delocalizing the positive charge across the aromatic ring and the double bond.

  • Secondary Fragmentation (m/z 115 & 91):

    • m/z 131

      
       m/z 115:  Loss of methane (CH₄) or oxygen species from the rearranged cation leads to the indenyl cation (m/z 115), a common marker for substituted styrenes.
      
    • m/z 91 (Tropylium): The classic tropylium ion (C₇H₇⁺) appears due to the decomposition of the tolyl moiety, though it is less abundant than in simple alkylbenzenes because the charge is better stabilized in the extended cinnamyl system (m/z 131).

Diagnostic Ion Table[4]
m/z (Mass-to-Charge)Relative AbundanceIon IdentityDiagnostic Significance
176 15–25%[M]⁺•Molecular Ion.[1][2][3] Confirms MW.
158 5–10%[M – H₂O]⁺•Loss of water (Acylium ion formation).[4] Characteristic of carboxylic acids.
131 100% (Base) [M – COOH]⁺Methylcinnamyl Cation. The primary fingerprint peak. Differentiates from non-methylated analogs (which give m/z 117).
115 30–40%[C₉H₇]⁺Indenyl cation. Suggests styrenyl backbone.
91 20–30%[C₇H₇]⁺Tropylium ion. Confirms presence of benzyl/tolyl unit.
77 10–15%[C₆H₅]⁺Phenyl cation.

Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the molecular ion to the diagnostic fragments.

Fragmentation M Molecular Ion [M]+• m/z 176 M_H2O Acylium Ion [M - H2O]+• m/z 158 M->M_H2O - H2O (18 Da) Base Methylcinnamyl Cation (Base Peak) [M - COOH]+ m/z 131 M->Base - •COOH (45 Da) Alpha-Cleavage Indenyl Indenyl Cation m/z 115 Base->Indenyl - CH4 / Rearrangement Tropylium Tropylium Ion [C7H7]+ m/z 91 Base->Tropylium - C3H4

Caption: EI-MS fragmentation pathway of 4-(4-methylphenyl)but-3-enoic acid showing the dominant formation of the resonance-stabilized m/z 131 cation.

Comparative Analysis: Performance vs. Alternatives

Comparison 1: EI-MS vs. ESI-MS (Ionization Mode)

This comparison validates why EI is chosen for identification while ESI is chosen for quantification in biological matrices.

FeatureEI-MS (Hard Ionization)ESI-MS (Soft Ionization)
Primary Signal Fragment Ions (m/z 131)Pseudomolecular Ion [M-H]⁻ (m/z 175)
Structural Data High. Reveals the p-tolyl tail and carboxylic head.Low. Only confirms molecular mass.
Sensitivity Moderate (Nanogram range).[5]High (Picogram range).[5]
Application Impurity profiling, Synthesis validation.[5]PK/PD studies, Metabolite quantification.
Protocol Note Requires derivatization (Methyl Ester) for optimal peak shape.Direct injection compatible.
Comparison 2: Target vs. 4-Phenylbut-3-enoic Acid (Structural Analog)

Distinguishing the methylated target from its non-methylated analog (Styrylacetic acid) is a common quality control requirement.

CompoundMolecular Ion (M⁺)Base Peak (Fragment)Mechanism Difference
Target (Methylated) m/z 176m/z 131 Methyl group remains on the aromatic fragment.
Analog (Non-methylated) m/z 162m/z 117 Loss of COOH yields the standard cinnamyl cation (C₉H₉⁺).
Differentiation Clear. Clear. The 14 Da shift in the base peak is diagnostic.

Experimental Protocol: GC-MS Characterization

Objective: Obtain a library-quality mass spectrum for structural validation.

Reagents:

  • Analyte: 4-(4-methylphenyl)but-3-enoic acid.[6]

  • Derivatization Agent: BSTFA + 1% TMCS (optional but recommended to prevent tailing).

  • Solvent: Ethyl Acetate or Dichloromethane (HPLC Grade).

Workflow:

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL of solvent.

    • Self-Validating Step: If peak tailing is observed, add 50 µL BSTFA and incubate at 60°C for 30 mins to form the TMS-ester (Shift M⁺ to m/z 248).

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Inlet: 250°C, Split 10:1.

    • Temp Program: 80°C (1 min hold)

      
       20°C/min 
      
      
      
      280°C (5 min hold).
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI, 70 eV.

    • Scan Range: m/z 40–300.

  • Data Analysis: Extract ion chromatogram (EIC) for m/z 176 and m/z 131. The ratio of 131/176 should be consistent (>3:1).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-Butenoic acid, 4-phenyl- (Analog Reference). NIST Chemistry WebBook, SRD 69.[7][8] Retrieved from [Link]

  • PubChem. (2024).[9] Compound Summary: 4-Methyl-3-phenylpent-3-enoic acid (Structural Class). National Library of Medicine. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[10] Interpretation of Mass Spectra (4th ed.).[10] University Science Books. (Authoritative text on carboxylic acid fragmentation mechanisms).

Sources

Validation

IR spectroscopy peaks for 4-(4-methylphenyl)but-3-enoic acid functional groups

[1][2] Executive Summary & Application Context In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Fenbufen and its analogs, 4-(4-methylphenyl)but-3-enoic acid (CAS: 127404-74-4) serves as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Application Context

In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Fenbufen and its analogs, 4-(4-methylphenyl)but-3-enoic acid (CAS: 127404-74-4) serves as a critical synthetic intermediate.[1][2] Its structural integrity is paramount, as it often co-exists with thermodynamically stable isomers (but-2-enoic acid) or unreacted precursors (keto-acids).[1][2][3]

This guide provides a rigorous, comparative analysis of the infrared (IR) spectral signature of 4-(4-methylphenyl)but-3-enoic acid.[1][2] Unlike generic spectral lists, this document focuses on differential diagnosis —how to use IR spectroscopy to definitively distinguish the target molecule from its specific process impurities and isomers.

Key Structural Features[1][2][4][5][6][7]
  • System:

    
    -unsaturated carboxylic acid.[1][2]
    
  • Conjugation: The alkene (

    
    ) is conjugated with the aromatic ring (styryl motif) but isolated  from the carbonyl (
    
    
    
    ) by a methylene spacer.[1][2][3]
  • Critical Quality Attribute (CQA): Absence of

    
    -conjugation and ketone impurities.
    

Experimental Protocol: IR Data Acquisition

To ensure reproducibility and comparable peak resolution, the following protocol is recommended for analyzing solid organic acids of this class.

Method A: Attenuated Total Reflectance (ATR-FTIR)[1][2][3]
  • Suitability: Rapid QC, neat samples.

  • Crystal: Diamond or ZnSe (High throughput).[1][2][3]

  • Resolution: 4 cm⁻¹.[1][2]

  • Scans: 32 (minimum) to reduce signal-to-noise ratio.

  • Note: Carboxylic acid O-H bands may appear slightly less broad in ATR compared to transmission modes due to penetration depth effects.[1][2]

Method B: KBr Pellet (Transmission)[1][2][3]
  • Suitability: Structural elucidation, high-resolution fingerprinting.[1][2]

  • Ratio: 1-2 mg sample : 100 mg dry KBr.

  • Press: 8-10 tons for 2 minutes to form a transparent disc.

  • Advantage: Provides the classic broad O-H dimer envelope essential for confirming acid purity.[1][2][3]

Comparative Spectral Analysis

The identification of 4-(4-methylphenyl)but-3-enoic acid relies on detecting specific functional group environments while confirming the absence of peaks associated with its alternatives.[1][2]

Table 1: Characteristic IR Peaks & Assignments
Wavenumber (cm⁻¹)Functional GroupMode of VibrationStructural Diagnostic
2500–3300 O-H (Acid)Stretching (Broad)Diagnostic of carboxylic acid dimer.[1][2] Overlaps C-H stretches.[1][2][3]
3000–3100 C-H (

)
StretchingVinylic and Aromatic C-H bonds.[1][2][3]
2850–2980 C-H (

)
StretchingMethyl group (p-tolyl) and Methylene (-CH₂-).[1][2][3]
1710–1715 C=O (Acid)StretchingCritical: Normal frequency indicates no conjugation with C=C.
1600–1630 C=C (Alkene)StretchingConjugated with aromatic ring (Styryl).[1][2][3] Often a doublet with ring modes.[1][2][3]
1510, 1450 C=C (Ring)Ring BreathingAromatic skeletal vibrations.
1200–1300 C-OStretchingCoupled with O-H bending (Acid).[1][2][3]
960–970 =C-H (Alkene)Out-of-Plane BendStrong: Diagnostic for trans -disubstituted alkene.
800–850 Ar-HOut-of-Plane BendDiagnostic for para -substitution (two adjacent H's).[1][2]
Differential Diagnosis: Target vs. Alternatives

The primary challenge in synthesis is distinguishing the target (


-unsaturated) from the thermodynamically favored isomer (

-unsaturated) and the oxidation precursor (Keto-acid).[1][2][3]
Scenario A: Target vs. Isomer (4-(4-methylphenyl)but-2-enoic acid)

The migration of the double bond to the


 position (conjugated with C=O) causes a distinct shift.[1][2]
  • Target (But-3-enoic): C=O appears at ~1715 cm⁻¹ (Isolated).[1][2][3]

  • Alternative (But-2-enoic): C=O shifts to ~1690 cm⁻¹ due to resonance (single bond character increases).[2][3]

Scenario B: Target vs. Precursor (4-(4-methylphenyl)-4-oxobutanoic acid)

The precursor contains a ketone conjugated to the ring and a saturated acid.[1][2]

  • Target: Single Carbonyl peak at ~1715 cm⁻¹.

  • Alternative (Oxo-acid): Two Carbonyl peaks.[1][2][4]

    • Acid C=O: ~1710 cm⁻¹.[1][2][3][5]

    • Ketone C=O: ~1680 cm⁻¹ (Conjugated with Ring).[1][2][3]

Visualizing the Decision Logic

The following diagram illustrates the logical workflow for verifying the product identity using IR data.

IRSpectralLogic Start Analyze IR Spectrum Region: 1600-1750 cm⁻¹ CheckCO Check Carbonyl (C=O) Peaks Start->CheckCO SplitPeak Doublet Observed? (~1680 & ~1710 cm⁻¹) CheckCO->SplitPeak SinglePeak Single Peak Observed SplitPeak->SinglePeak No ResultOxo IMPURITY IDENTIFIED: 4-Oxo Precursor SplitPeak->ResultOxo Yes CheckPos Check Wavenumber SinglePeak->CheckPos LowFreq ~1690 cm⁻¹ (Conjugated) CheckPos->LowFreq Lower HighFreq ~1715 cm⁻¹ (Non-Conjugated) CheckPos->HighFreq Higher ResultIso ISOMER IDENTIFIED: But-2-enoic Acid (α,β-unsaturated) LowFreq->ResultIso CheckTrans Check ~965 cm⁻¹ (OOP Bending) HighFreq->CheckTrans ResultTarget IDENTITY CONFIRMED: 4-(4-methylphenyl)but-3-enoic acid CheckTrans->ResultTarget Strong Peak Present

Caption: Spectral Decision Tree for distinguishing 4-(4-methylphenyl)but-3-enoic acid from its common synthetic impurities.

Mechanistic Insight: Why These Peaks Matter

Understanding the causality of these spectral shifts empowers the researcher to troubleshoot synthesis deviations.[1][2][3]

  • The "Styryl" Shift: The C=C bond in the target molecule is conjugated with the p-tolyl ring.[1][2] This lowers the C=C stretching frequency from a standard isolated alkene (~1640 cm⁻¹) to ~1600–1630 cm⁻¹ .[1][2][3] This overlap with aromatic ring breathing modes often results in a broadened or split band, serving as a confirmation of the Ar-CH=CH- motif [1].[1][2]

  • The Methylene Insulator: The -CH₂- group at position 2 acts as an electronic insulator.[1][2] It prevents the

    
    -electrons of the alkene from delocalizing into the carbonyl group.[1][2] Consequently, the C=O bond retains its full double-bond character (stiffer spring), vibrating at a higher frequency (~1715 cm⁻¹) compared to the conjugated isomer [2].[2]
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (Standard reference for Styryl and Carbonyl shifts).

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014).[2][3] Introduction to Spectroscopy (5th ed.).[1][2][3] Cengage Learning.[1][2][3] (Source for distinguishing

    
     vs 
    
    
    
    unsaturation).
  • National Center for Biotechnology Information. (2023).[1][2][3] PubChem Compound Summary for CID 244162, 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link] (Reference for the "Oxo" precursor spectral data).[1][2][3]

  • ChemSrc. (2023).[1][2][3] 4-(4-Methylphenyl)but-3-enoic acid - CAS 127404-74-4.[1][2][6] Retrieved from [Link] (Identity verification).[1][2]

Sources

Comparative

quantitative analysis of 4-(4-methylphenyl)but-3-enoic acid in biological samples

Quantitative Analysis of 4-(4-methylphenyl)but-3-enoic Acid in Biological Samples: A Methodological Comparison Guide Executive Summary The accurate quantification of 4-(4-methylphenyl)but-3-enoic acid (4-MPBA)—a structur...

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Analysis of 4-(4-methylphenyl)but-3-enoic Acid in Biological Samples: A Methodological Comparison Guide

Executive Summary

The accurate quantification of 4-(4-methylphenyl)but-3-enoic acid (4-MPBA)—a structurally significant small-molecule organic acid often evaluated in pharmacokinetic (PK) and toxicological profiling—presents unique bioanalytical challenges. Because biological matrices like plasma and urine contain thousands of endogenous interfering compounds, selecting the optimal sample preparation and instrumental analysis workflow is critical.

As a Senior Application Scientist, I have structured this guide to objectively compare legacy analytical approaches (HPLC-UV, GC-MS) against the current gold standard (LC-MS/MS). Rather than merely listing protocols, this guide deconstructs the physicochemical causality behind each experimental choice, providing a self-validating framework aligned with global regulatory standards.

Part 1: Physicochemical Rationale & Sample Preparation

To design a robust extraction protocol, we must first analyze the analyte's molecular architecture. 4-MPBA contains a carboxylic acid moiety (pKa ≈ 4.5), a conjugated double bond, and a lipophilic p-tolyl group (estimated LogP ≈ 2.8).

The pKa is the master variable here. At physiological pH (~7.4), 4-MPBA exists predominantly in its ionized (carboxylate) form. This dictates our extraction strategy. We compare three primary sample preparation methodologies below:

  • Protein Precipitation (PPT): The simplest method, utilizing organic solvents (acetonitrile or methanol) to denature proteins. While high-throughput, PPT leaves behind phospholipids that cause severe ion suppression in mass spectrometry.

  • Liquid-Liquid Extraction (LLE): By acidifying the plasma (pH < 3.0) with formic acid, we force 4-MPBA into its neutral, unionized state, allowing it to partition into an organic solvent like methyl tert-butyl ether (MTBE). This provides excellent recovery but is labor-intensive and difficult to automate.

  • Solid Phase Extraction (Mixed-Mode Anion Exchange - MAX): The superior choice. At pH 7.0, the negatively charged 4-MPBA binds ionically to the positively charged quaternary amine groups on the MAX sorbent. We can wash away neutral lipids with 100% methanol. To elute, we apply 2% formic acid in methanol; the acid neutralizes the analyte, breaking the ionic bond and yielding an ultra-clean extract.

SamplePrep Sample Biological Matrix (Plasma/Urine) split Sample->split LLE Liquid-Liquid Extraction (Acidify -> MTBE) split->LLE High Recovery SPE Solid Phase Extraction (MAX Sorbent) split->SPE High Purity PPT Protein Precipitation (Acetonitrile) split->PPT High Throughput CleanLLE Evaporate & Reconstitute LLE->CleanLLE CleanSPE Wash (MeOH) & Elute (Acidic MeOH) SPE->CleanSPE CleanPPT Centrifuge & Dilute PPT->CleanPPT Analysis Instrumental Analysis CleanLLE->Analysis CleanSPE->Analysis CleanPPT->Analysis

Fig 1. Comparative sample preparation workflows for 4-MPBA extraction from biological matrices.

Part 2: Instrumental Analysis Comparison

Once extracted, the analyte must be separated and quantified. The table below compares the performance of three analytical platforms.

Table 1: Quantitative Platform Comparison for 4-MPBA

ParameterLC-MS/MS (Gold Standard)GC-MSHPLC-UV
Detection Mechanism Electrospray Ionization (ESI-) / MRMElectron Impact (EI) / SIMUV Absorbance (λ ≈ 254 nm)
Sensitivity (LOQ) 10 - 50 pg/mL 5 - 10 ng/mL100 - 500 ng/mL
Derivatization Required? NoYes (e.g., Silylation via BSTFA)No
Matrix Interference Low (Mitigated by SIL-IS & MRM)ModerateHigh (Endogenous chromophores)
Analytical Causality Carboxylic acid easily loses a proton, making ESI(-) highly efficient.Acidic proton causes hydrogen bonding/tailing; must be masked to increase volatility.Relies on the conjugated double bond and p-tolyl ring for UV absorption.
Primary Use Case Trace PK profiling, micro-dosing studies.Toxicology screening, legacy labs.High-concentration in vitro assays.

Verdict: LC-MS/MS is the undisputed platform of choice for biological quantification. HPLC-UV lacks the sensitivity required for late-stage pharmacokinetic clearance, while GC-MS introduces unnecessary derivatization steps that increase assay variability.

Part 3: Optimized LC-MS/MS Protocol (Self-Validating Workflow)

To ensure scientific integrity, a quantitative protocol must be a self-validating system. This is achieved by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 4-MPBA-d7. The SIL-IS co-elutes with the analyte and experiences the exact same matrix suppression in the ESI source, mathematically canceling out matrix effects when we plot the peak area ratio.

Step-by-Step Methodology
  • Sample Aliquoting & IS Addition: Aliquot 50 µL of human plasma into a 96-well plate. Spike with 10 µL of SIL-IS (100 ng/mL). Causality: Adding IS at the very first step ensures it accounts for any volumetric losses during extraction.

  • Extraction (MAX SPE):

    • Condition MAX plate with 1 mL Methanol, equilibrate with 1 mL Water.

    • Load plasma diluted 1:1 with 50 mM ammonium acetate (pH 7.0).

    • Wash with 1 mL 100% Methanol to remove neutral lipids.

    • Elute with 2 x 500 µL of Methanol containing 2% Formic Acid.

  • Evaporation & Reconstitution: Evaporate eluate under N2 at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (Water:Acetonitrile, 80:20, v/v).

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of Mobile Phase A (Water + 0.1% Formic acid) and B (Acetonitrile). Causality: The acidic mobile phase suppresses the ionization of the carboxylic acid in solution, increasing its lipophilicity and ensuring sharp, Gaussian peak shapes on the reversed-phase column.

  • Detection (ESI- MRM): Monitor the transition from the deprotonated precursor ion to its stable fragments.

MRM Precursor Precursor Ion [M-H]⁻ m/z 175 CID Collision Cell (Argon Gas) Precursor->CID Q1 Selection Product1 Quantifier Ion m/z 131 (-CO₂) CID->Product1 CE: -15V Product2 Qualifier Ion m/z 115 CID->Product2 CE: -25V

Fig 2. Electrospray ionization (ESI-) MRM fragmentation pathway for 4-MPBA quantification.

Part 4: Regulatory Grounding & Validation

For this method to be utilized in clinical or preclinical drug development, it must be validated according to stringent regulatory frameworks. The two paramount guidelines governing this space are the ICH M10 on Bioanalytical Method Validation [1] and the FDA Guidance for Industry: Bioanalytical Method Validation [2].

A fully validated assay must demonstrate:

  • Selectivity & Specificity: Analysis of blank matrices from at least six independent sources to ensure no endogenous peaks co-elute >20% of the Lower Limit of Quantitation (LLOQ).

  • Accuracy & Precision: Inter- and intra-run precision (CV%) must be ≤15% (≤20% at the LLOQ), as mandated by the FDA [2].

  • Matrix Effect Factor (MF): Calculated using the SIL-IS. The IS-normalized MF should be close to 1.0, and the CV of the IS-normalized MF from six different lots of matrix must be ≤15% [1].

By utilizing the MAX SPE extraction combined with the SIL-IS LC-MS/MS workflow described above, laboratories can routinely achieve these rigorous acceptance criteria, ensuring that the resulting pharmacokinetic data is both scientifically unassailable and regulatory-compliant.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - European Medicines Agency (EMA).[Link]

  • Bioanalytical Method Validation Guidance for Industry - U.S. Food and Drug Administration (FDA).[Link]

Validation

A Comparative Guide to the Synthetic Efficiency of 4-(4-Methylphenyl)but-3-enoic Acid Production

Introduction 4-(4-Methylphenyl)but-3-enoic acid is a valuable intermediate in the synthesis of a variety of organic molecules, finding applications in the development of pharmaceuticals and other fine chemicals. The effi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(4-Methylphenyl)but-3-enoic acid is a valuable intermediate in the synthesis of a variety of organic molecules, finding applications in the development of pharmaceuticals and other fine chemicals. The efficiency of its synthesis is a critical factor, influencing not only the economic viability of a process but also its environmental impact. This guide provides a comprehensive comparison of several prominent synthetic routes to 4-(4-methylphenyl)but-3-enoic acid, offering an in-depth analysis of their respective efficiencies. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of key performance indicators. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of this and structurally related compounds.

Synthetic Strategies: An Overview

The synthesis of 4-(4-methylphenyl)but-3-enoic acid can be approached through several established organic reactions. This guide will focus on a comparative analysis of five key methodologies:

  • The Perkin Reaction: A classic condensation reaction providing a direct route to α,β-unsaturated aromatic acids.

  • The Doebner-Knoevenagel Condensation: A versatile and often high-yielding method for the formation of carbon-carbon double bonds.

  • The Wittig Reaction: A robust and widely used method for the olefination of aldehydes and ketones.

  • The Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction.

  • The Reformatsky Reaction: A useful method for the formation of β-hydroxy esters, which can be subsequently dehydrated.

Each of these routes offers a unique set of advantages and disadvantages in terms of yield, reaction conditions, reagent availability and cost, and overall process efficiency. The following sections will explore each of these in detail.

Route 1: The Perkin Reaction

The Perkin reaction is a well-established method for the synthesis of cinnamic acids and their derivatives.[1][2][3] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst.[4][5]

Mechanism and Rationale:

The reaction is initiated by the formation of a carbanion from the acid anhydride through deprotonation by the basic salt. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. A subsequent series of steps, including dehydration, leads to the formation of the α,β-unsaturated acid.[4] The choice of succinic anhydride in this case provides the necessary four-carbon chain. The high temperatures required are a notable drawback of this method.[5]

Experimental Protocol:

  • Reactants: 4-Methylbenzaldehyde, Succinic anhydride, and anhydrous Potassium acetate.

  • Procedure:

    • A mixture of 4-methylbenzaldehyde (1.0 eq), succinic anhydride (1.2 eq), and freshly fused potassium acetate (1.0 eq) is placed in a round-bottom flask equipped with a reflux condenser.

    • The mixture is heated in an oil bath at 180-200°C for 5-8 hours.[6]

    • The hot reaction mixture is then poured into water and acidified with concentrated hydrochloric acid.

    • The precipitated crude product is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield 4-(4-methylphenyl)but-3-enoic acid.

Workflow Diagram:

Perkin_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product 4-Methylbenzaldehyde 4-Methylbenzaldehyde Heating (180-200°C) Heating (180-200°C) 4-Methylbenzaldehyde->Heating (180-200°C) Succinic Anhydride Succinic Anhydride Succinic Anhydride->Heating (180-200°C) Potassium Acetate Potassium Acetate Potassium Acetate->Heating (180-200°C) Acidic Workup Acidic Workup Heating (180-200°C)->Acidic Workup Recrystallization Recrystallization Acidic Workup->Recrystallization 4-(4-methylphenyl)but-3-enoic acid 4-(4-methylphenyl)but-3-enoic acid Recrystallization->4-(4-methylphenyl)but-3-enoic acid

Caption: Workflow for the Perkin Reaction.

Route 2: The Doebner-Knoevenagel Condensation

The Knoevenagel condensation is a highly efficient method for forming C-C double bonds.[7] The Doebner modification is particularly relevant here, as it utilizes malonic acid and a basic catalyst (often pyridine with a catalytic amount of piperidine), followed by decarboxylation to yield the α,β-unsaturated acid.[8][9][10][11]

Mechanism and Rationale:

The reaction proceeds via the formation of an enolate from malonic acid, which then attacks the aldehyde. The resulting intermediate readily undergoes dehydration. The use of pyridine as a solvent and catalyst facilitates the subsequent decarboxylation of the malonic acid derivative upon heating, leading directly to the desired product.[8] This method often provides high yields under milder conditions compared to the Perkin reaction.[11]

Experimental Protocol:

  • Reactants: 4-Methylbenzaldehyde, Malonic acid, Pyridine, and Piperidine.

  • Procedure:

    • To a solution of 4-methylbenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (3-5 mL per gram of aldehyde), a catalytic amount of piperidine (0.1 eq) is added.

    • The mixture is heated at reflux for 2-4 hours.

    • After cooling, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid.

    • The precipitated solid is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent to give pure 4-(4-methylphenyl)but-3-enoic acid.

Workflow Diagram:

Doebner_Knoevenagel_Condensation cluster_reactants Reactants cluster_process Process cluster_product Product 4-Methylbenzaldehyde 4-Methylbenzaldehyde Reflux Reflux 4-Methylbenzaldehyde->Reflux Malonic Acid Malonic Acid Malonic Acid->Reflux Pyridine/Piperidine Pyridine/Piperidine Pyridine/Piperidine->Reflux Acidic Workup Acidic Workup Reflux->Acidic Workup Recrystallization Recrystallization Acidic Workup->Recrystallization 4-(4-methylphenyl)but-3-enoic acid 4-(4-methylphenyl)but-3-enoic acid Recrystallization->4-(4-methylphenyl)but-3-enoic acid

Caption: Workflow for the Doebner-Knoevenagel Condensation.

Route 3: The Wittig Reaction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[12][13] For the synthesis of 4-(4-methylphenyl)but-3-enoic acid, a suitable phosphonium ylide containing a protected carboxylic acid functionality is required.

Mechanism and Rationale:

The reaction begins with the deprotonation of a phosphonium salt to form a nucleophilic ylide. This ylide then attacks the carbonyl carbon of the aldehyde to form a betaine intermediate, which subsequently collapses to an oxaphosphetane. The oxaphosphetane then fragments to yield the desired alkene and triphenylphosphine oxide.[14] The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.[13] A key challenge in this route is the synthesis of the required phosphonium salt.

Experimental Protocol:

  • Reactants: 4-Methylbenzaldehyde, (3-Carboxypropyl)triphenylphosphonium bromide, and a strong base (e.g., n-butyllithium).

  • Procedure:

    • (3-Carboxypropyl)triphenylphosphonium bromide (1.1 eq) is suspended in anhydrous THF under an inert atmosphere.

    • The suspension is cooled to 0°C, and n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise to generate the ylide.

    • The resulting deep red solution is stirred for 30 minutes at 0°C.

    • A solution of 4-methylbenzaldehyde (1.0 eq) in anhydrous THF is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched with water, and the aqueous layer is acidified with HCl.

    • The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

    • Purification by column chromatography may be necessary to separate the product from triphenylphosphine oxide.[14]

Workflow Diagram:

Wittig_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product 4-Methylbenzaldehyde 4-Methylbenzaldehyde Reaction with Aldehyde Reaction with Aldehyde 4-Methylbenzaldehyde->Reaction with Aldehyde Phosphonium Salt Phosphonium Salt Ylide Formation Ylide Formation Phosphonium Salt->Ylide Formation n-Butyllithium n-Butyllithium n-Butyllithium->Ylide Formation Ylide Formation->Reaction with Aldehyde Workup & Purification Workup & Purification Reaction with Aldehyde->Workup & Purification 4-(4-methylphenyl)but-3-enoic acid 4-(4-methylphenyl)but-3-enoic acid Workup & Purification->4-(4-methylphenyl)but-3-enoic acid

Caption: Workflow for the Wittig Reaction.

Route 4: The Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[11][12] This modern synthetic method is highly versatile and tolerant of a wide range of functional groups.[15]

Mechanism and Rationale:

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step forms the desired product and a palladium-hydride species, which is then reductively eliminated in the presence of a base to regenerate the active palladium(0) catalyst.[15] This route offers high stereoselectivity, typically favoring the E-isomer.[12]

Experimental Protocol:

  • Reactants: 4-Iodotoluene (or 4-bromotoluene), Acrylic acid, Palladium(II) acetate, a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).

  • Procedure:

    • A mixture of 4-iodotoluene (1.0 eq), acrylic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and triethylamine (1.5 eq) in a suitable solvent (e.g., DMF or acetonitrile) is placed in a reaction vessel.

    • The mixture is heated under an inert atmosphere at 80-100°C for 6-12 hours.

    • After cooling, the reaction mixture is diluted with water and acidified.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • Purification is typically achieved by column chromatography or recrystallization.

Workflow Diagram:

Heck_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product 4-Iodotoluene 4-Iodotoluene Heating (80-100°C) Heating (80-100°C) 4-Iodotoluene->Heating (80-100°C) Acrylic Acid Acrylic Acid Acrylic Acid->Heating (80-100°C) Pd(OAc)2/Ligand Pd(OAc)2/Ligand Pd(OAc)2/Ligand->Heating (80-100°C) Base Base Base->Heating (80-100°C) Workup & Purification Workup & Purification Heating (80-100°C)->Workup & Purification 4-(4-methylphenyl)but-3-enoic acid 4-(4-methylphenyl)but-3-enoic acid Workup & Purification->4-(4-methylphenyl)but-3-enoic acid

Caption: Workflow for the Heck Reaction.

Route 5: The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[10][16][17][18] This intermediate can then be dehydrated to yield the target α,β-unsaturated acid.

Mechanism and Rationale:

The reaction is initiated by the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester, forming an organozinc reagent known as a Reformatsky enolate.[16][17] This enolate is less reactive than Grignard reagents or lithium enolates, which prevents self-condensation of the ester.[17] The enolate then adds to the carbonyl group of the aldehyde. Subsequent acidic workup and dehydration of the resulting β-hydroxy ester provides the final product.

Experimental Protocol:

  • Reactants: 4-Methylbenzaldehyde, Ethyl bromoacetate, and activated Zinc dust.

  • Procedure:

    • A mixture of activated zinc dust (1.5 eq) and a crystal of iodine in anhydrous THF is heated gently.

    • A solution of 4-methylbenzaldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF is added dropwise to maintain a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 1-2 hours.

    • The reaction is cooled and quenched by the addition of dilute sulfuric acid.

    • The product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude β-hydroxy ester.

    • The crude ester is then subjected to dehydration, for example, by heating with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent with a Dean-Stark trap to remove water.

    • Finally, the resulting ester is hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

Workflow Diagram:

Reformatsky_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product 4-Methylbenzaldehyde 4-Methylbenzaldehyde Enolate Formation & Addition Enolate Formation & Addition 4-Methylbenzaldehyde->Enolate Formation & Addition Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Enolate Formation & Addition Zinc Zinc Zinc->Enolate Formation & Addition Dehydration Dehydration Enolate Formation & Addition->Dehydration Hydrolysis Hydrolysis Dehydration->Hydrolysis 4-(4-methylphenyl)but-3-enoic acid 4-(4-methylphenyl)but-3-enoic acid Hydrolysis->4-(4-methylphenyl)but-3-enoic acid

Caption: Workflow for the Reformatsky Reaction.

Comparative Analysis of Synthetic Efficiency

The choice of the most efficient synthetic route depends on a variety of factors. The following table provides a comparative summary of the discussed methodologies.

MetricPerkin ReactionDoebner-Knoevenagel CondensationWittig ReactionHeck ReactionReformatsky Reaction
Typical Yield Moderate (40-60%)High (70-90%)Good to High (60-85%)High (75-95%)Moderate to Good (50-75%)
Reaction Time Long (5-10 hours)Moderate (2-4 hours)Long (overnight)Moderate (6-12 hours)Moderate (multi-step)
Reaction Temperature High (180-200°C)Moderate (Reflux)Room TemperatureHigh (80-100°C)Moderate (Reflux)
Reagent Cost Low to ModerateLow to ModerateHighHigh (catalyst)Moderate
Atom Economy ModerateGoodLowGoodModerate
E-Factor Moderate to HighLow to ModerateHighModerateModerate to High
Substrate Scope Limited to aromatic aldehydesBroadVery BroadBroad (aryl halides)Broad
Safety/Hazards High temperaturesUse of pyridinePyrophoric baseToxic catalystUse of zinc dust
Ease of Purification Moderate (recrystallization)Relatively easyDifficult (phosphine oxide)Moderate (chromatography)Moderate (multi-step)

Discussion of Efficiency Metrics:

  • Yield: The Heck and Doebner-Knoevenagel reactions generally offer the highest yields. The Perkin reaction often suffers from lower yields due to the harsh reaction conditions.

  • Reaction Time and Temperature: The Doebner-Knoevenagel condensation is advantageous with its moderate reaction times and temperatures. The Perkin reaction requires significantly higher temperatures and longer durations.

  • Cost: The Perkin and Doebner-Knoevenagel reactions utilize relatively inexpensive starting materials. The Wittig and Heck reactions can be more expensive due to the cost of the phosphonium salt and palladium catalyst, respectively.[6]

  • Atom Economy and E-Factor: Atom economy is a measure of how many atoms from the reactants are incorporated into the final product.[19][20] The Doebner-Knoevenagel and Heck reactions generally have better atom economy than the Wittig reaction, where a significant portion of the mass is lost as triphenylphosphine oxide. The E-factor, which is the ratio of the mass of waste to the mass of product, follows a similar trend.[20]

  • Green Chemistry Considerations: The Heck reaction, while using a heavy metal catalyst, can often be performed in more environmentally friendly solvents.[8] The Doebner-Knoevenagel condensation can also be adapted to greener conditions. The Perkin reaction's high energy consumption and the Wittig reaction's poor atom economy are less favorable from a green chemistry perspective.

Conclusion and Recommendations

Based on this comparative analysis, the Doebner-Knoevenagel condensation and the Heck reaction emerge as the most efficient and versatile methods for the synthesis of 4-(4-methylphenyl)but-3-enoic acid.

  • The Doebner-Knoevenagel condensation is highly recommended for its high yields, moderate reaction conditions, and the use of relatively inexpensive and readily available starting materials. Its operational simplicity and favorable green chemistry metrics make it an excellent choice for both laboratory and larger-scale synthesis.

  • The Heck reaction offers excellent yields and stereoselectivity, with a broad tolerance for functional groups. While the cost of the palladium catalyst can be a consideration, its high efficiency often justifies the expense, particularly in the context of complex molecule synthesis where functional group compatibility is paramount.

The Perkin reaction, while historically significant, is generally less efficient due to its harsh conditions and lower yields. The Wittig reaction, despite its broad applicability, is hampered by poor atom economy and challenges in purification. The Reformatsky reaction is a viable but more circuitous route involving multiple steps.

Ultimately, the optimal choice of synthetic route will depend on the specific requirements of the researcher or organization, including cost constraints, scale of production, and desired purity of the final product. However, for a balance of efficiency, cost-effectiveness, and environmental considerations, the Doebner-Knoevenagel condensation presents a compelling and highly recommended approach.

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  • Wittig Reaction. (n.d.). Organic Chemistry Portal.

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to Personal Protective Equipment for Handling 4-(4-methylphenyl)but-3-enoic acid

In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate safety and logistical information for handling 4-(4-methylphenyl)but-3-enoic acid. This do...

Author: BenchChem Technical Support Team. Date: March 2026

In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate safety and logistical information for handling 4-(4-methylphenyl)but-3-enoic acid. This document is intended for researchers, scientists, and drug development professionals, providing procedural, step-by-step guidance to ensure safe laboratory operations. The following protocols are synthesized from best practices in handling analogous chemical structures, including various carboxylic acids and powdered chemicals, to provide a robust framework in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Assessment and Engineering Controls: The First Line of Defense

Primary Engineering Controls:

  • Chemical Fume Hood: All manipulations of 4-(4-methylphenyl)but-3-enoic acid, especially when in powdered form, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][5]

  • Ventilated Balance Enclosure: For weighing the solid, a ventilated balance enclosure or a fume hood is necessary to contain airborne particles.[5]

  • Accessible Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[6][7]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is crucial for safe handling. The following table summarizes the recommended PPE for various laboratory operations involving 4-(4-methylphenyl)but-3-enoic acid.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solid Handling Chemical splash goggles and a face shieldNitrile or butyl rubber glovesFlame-resistant lab coatN95 mask or a respirator with acid gas cartridges
Solution Preparation Chemical splash gogglesNitrile or butyl rubber glovesFlame-resistant lab coat and a chemical-resistant apronNot generally required if in a fume hood
Reaction and Work-up Chemical splash goggles and a face shieldNitrile or butyl rubber glovesFlame-resistant lab coat and a chemical-resistant apronNot generally required if in a fume hood

Rationale for PPE Selection:

  • Eye and Face Protection: Protects against splashes and potential dust irritation.[2][7][8]

  • Hand Protection: Nitrile or butyl rubber gloves offer broad chemical resistance.[4][9] Always inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-resistant lab coat protects the skin from contact.[4] An impervious apron provides an additional layer of protection when handling larger quantities.

  • Respiratory Protection: Necessary to prevent the inhalation of fine powders when handling the solid form.[4][6]

Step-by-Step Handling and Disposal Protocols

Adherence to standardized procedures is critical for minimizing risk and ensuring experimental integrity.

Handling Procedures
  • Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent bench paper.[3]

  • Weighing:

    • Use a weigh boat to minimize spills.[3]

    • Transfer the powder in small increments to avoid generating dust.[3]

    • Keep the container closed as much as possible.[3]

  • Dissolving:

    • When dissolving, slowly add the solid to the solvent to prevent splashing.

    • If adding to a reactive mixture, do so in a controlled manner, monitoring for any exothermic reaction.

  • Post-Handling:

    • Thoroughly decontaminate the work surface with an appropriate solvent.[5]

    • Wash hands thoroughly after removing gloves.[10]

Disposal Plan
  • Waste Segregation: All materials contaminated with 4-(4-methylphenyl)but-3-enoic acid, including gloves, weigh boats, and bench paper, must be disposed of as hazardous waste.[4][11] Do not mix this waste with other waste streams.[4]

  • Containerization: Collect solid waste in a clearly labeled, sealed container.[11] Liquid waste should be stored in a compatible, labeled container.

  • Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][7][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7][12]

  • Spill: For a small spill, contain the material with an inert absorbent and place it in a suitable container for disposal.[6] For larger spills, evacuate the area and contact EH&S.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 4-(4-methylphenyl)but-3-enoic acid.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ops Operational Safety start Start: Handling 4-(4-methylphenyl)but-3-enoic acid assess_hazard Assess Hazards: - Irritant (assumed) - Inhalation (powder) start->assess_hazard eye_face Eye/Face Protection: - Chemical Goggles - Face Shield assess_hazard->eye_face Select PPE hand Hand Protection: - Nitrile or  Butyl Rubber Gloves assess_hazard->hand body Body Protection: - Lab Coat - Apron (if needed) assess_hazard->body respiratory Respiratory Protection: - N95 or Respirator  (for powders) assess_hazard->respiratory fume_hood Work in Fume Hood or Ventilated Enclosure disposal Segregate & Dispose of Hazardous Waste fume_hood->disposal Follow Protocol end End of Procedure disposal->end

Caption: PPE selection and operational workflow for handling 4-(4-methylphenyl)but-3-enoic acid.

References

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. [Link]

  • Scribd. (2014, August 28). PAF C-16 Carboxylic Acid Safety Data Sheet. [Link]

  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. [Link]

  • Evolve. (2021, September 14). Evolve's guide to storing lab chemicals safely. [Link]

  • Laboratory Furniture Solutions. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. [Link]

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